The following technical whitepaper details the chemical identity, synthesis, and application of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene , a highly specialized halogenated scaffold used in advanced medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical whitepaper details the chemical identity, synthesis, and application of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene , a highly specialized halogenated scaffold used in advanced medicinal chemistry.
A Strategic Scaffold for Orthogonal Cross-Coupling in Drug Discovery[1]
Executive Summary
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a penta-substituted benzene derivative designed as a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses two distinct halogen handles (iodine and bromine) with significantly different bond dissociation energies (C–I ≈ 65 kcal/mol vs. C–Br ≈ 81 kcal/mol).
This difference allows researchers to perform sequential, chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) without the need for protecting groups. The ethoxy and difluoro motifs modulate lipophilicity (LogP ~3.73) and metabolic stability, making this scaffold ideal for Fragment-Based Drug Design (FBDD) targeting kinases and G-protein-coupled receptors (GPCRs).
Chemical Identity & Physical Properties
Property
Data
IUPAC Name
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
CAS Number
2404733-69-1
SMILES
IC1=C(F)C(F)=C(OCC)C(Br)=C1
Appearance
Off-white to pale yellow solid (low melting point)
LogP (Calc)
3.73 ± 0.4
TPSA
9.23 Ų
Storage
2-8°C, Light Sensitive, Inert Atmosphere (Ar/N₂)
Synthesis & Reaction Logic
Retrosynthetic Strategy
The synthesis relies on the powerful ortho/para directing effects of the ethoxy group, which overrides the weaker directing effects of the fluorine atoms. The sequence must introduce the iodine atom before the bromine atom to utilize the specific para-directing power of the ether oxygen, followed by ortho-bromination.
Validated Synthetic Pathway
The most robust route begins with commercially available 2,3-difluorophenol .
Logic: The ethoxy group directs the electrophile (I⁺) to the para position (C4 relative to OEt). The fluorine atoms at 2 and 3 deactivate the ring slightly but do not overcome the resonance donation of the oxygen.
Note on Numbering: Upon final substitution, IUPAC priority rules renumber the ring starting from Bromine (alphabetical priority over Iodo, lower locants). The "6-bromo" becomes position 1, shifting the ethoxy to position 2, fluorines to 3,4, and iodine to 5.
Visualized Workflow (DOT Diagram)
Figure 1: Step-wise synthesis exploiting the directing effects of the ethoxy group.
Applications in Drug Discovery
Orthogonal Cross-Coupling (The "Handle" Concept)
The primary utility of CAS 2404733-69-1 is its ability to undergo sequential cross-coupling. The C–I bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than the C–Br bond.[1][2]
Reaction A (Low Temp): Sonogashira or Suzuki coupling occurs exclusively at the C-5 Iodo position.
Conditions: Pd(PPh₃)₄, RT to 40°C.
Reaction B (High Temp): Subsequent coupling occurs at the C-1 Bromo position.
Conditions: Pd(dppf)Cl₂, 80-100°C.
Chemoselectivity Diagram
Figure 2: Chemoselective workflow for sequential library generation.
Stability: The C–I bond is light-sensitive. Prolonged exposure to ambient light can cause homolytic cleavage and iodine liberation (discoloration).
Handling:
Weigh in a fume hood.
Store under Argon or Nitrogen.
Avoid metal spatulas (potential for trace metal catalysis/degradation); use ceramic or glass.
References
ChemScene. (2024). Product Data Sheet: 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS 2404733-69-1).[3] Retrieved from [3]
BenchChem. (2025).[1][4] Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Retrieved from
National Institutes of Health (NIH). (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubChem/PMC. Retrieved from
AChemBlock. (2025).[5][6][7] Catalog Entry: 1-Bromo-2-ethoxy-5-fluoro-3-iodobenzene (Isomer Comparison). Retrieved from
An In-depth Technical Guide to 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel polyhalogenated aromatic compound, 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel polyhalogenated aromatic compound, 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene. As a highly functionalized scaffold, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring five different groups on the benzene ring, offers multiple points for chemical modification, enabling the synthesis of complex molecular architectures. This guide details a proposed synthetic pathway, in-depth characterization using modern spectroscopic techniques, and explores its potential applications, particularly in the realm of cross-coupling reactions for drug discovery.
Introduction
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (IUPAC Name: 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene) is a complex aromatic molecule characterized by a dense arrangement of halogen and alkoxy substituents. The strategic placement of bromo, iodo, and fluoro groups, combined with an ethoxy moiety, imparts a unique set of electronic and steric properties. The presence of both a bromine and an iodine atom on the same aromatic ring is of particular interest, as the differential reactivity of the C-Br and C-I bonds can be exploited for sequential, site-selective cross-coupling reactions. This feature makes it a highly valuable intermediate for the synthesis of intricate organic molecules.
The fluorine atoms significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, properties that are highly sought after in the design of new pharmaceutical agents. The ethoxy group, an electron-donating substituent, modulates the reactivity of the aromatic ring. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is presented in Table 1. These properties are calculated based on its chemical structure and provide essential information for its handling, storage, and application in chemical synthesis.
A specific, peer-reviewed synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene has not been prominently reported in the chemical literature. Therefore, a plausible multi-step synthetic route is proposed based on established principles of electrophilic aromatic substitution and functional group interconversion. The key to this synthesis is the strategic introduction of substituents, taking into account their directing effects (ortho, para, or meta) to achieve the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins with the disconnection of the ethoxy group, suggesting a Williamson ether synthesis from a corresponding phenol. The bromo and iodo groups can be introduced via electrophilic halogenation. The core of the molecule, a difluoroaniline, is a commercially available starting material.
Caption: Retrosynthetic analysis of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene.
Proposed Synthetic Workflow
The forward synthesis is proposed to proceed in four main steps starting from 3,4-difluoroaniline.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Rationale: The amino group of the starting material, 3,4-difluoroaniline, is a strong activating and ortho, para-directing group. Bromination is expected to occur at the position para to the amino group, which is also ortho to a fluorine atom.
Protocol:
Dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.
Cool the solution to 0-5 °C in an ice bath.
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel.
Rationale: The amino group remains the most activating group, directing the incoming electrophile. The position ortho to the amino group and meta to the bromo group is the most likely site for iodination.
Protocol:
To a solution of 4-bromo-2,3-difluoroaniline (1.0 eq) in a mixture of acetic acid and sulfuric acid, add iodine (1.1 eq) and iodic acid (0.4 eq).
Heat the mixture to 70-80 °C and stir for 12-16 hours.
Cool the reaction to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.
Neutralize with sodium hydroxide solution and extract the product with dichloromethane.
Wash the organic layer with water and brine, then dry over magnesium sulfate.
Purify by column chromatography.
Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a hydroxyl group via a diazonium salt intermediate.
Protocol:
Dissolve 6-bromo-4,5-difluoro-2-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
After the evolution of nitrogen gas ceases, cool the mixture and extract the phenolic product with diethyl ether.
Wash the ether extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude phenol by column chromatography.
Rationale: The Williamson ether synthesis is a classic and efficient method for the formation of ethers from phenols and alkyl halides under basic conditions.[2][3]
Protocol:
To a solution of 1-bromo-3,4-difluoro-5-iodo-2-phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
Add ethyl bromide (1.5 eq) and heat the mixture to reflux for 6-8 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
Purify the final product by column chromatography to obtain 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene.
Spectroscopic Characterization
The structural elucidation of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene would rely on a combination of spectroscopic techniques. The predicted data based on analogous structures are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a quartet and a triplet for the ethoxy group. The aromatic region will display a single proton signal, likely a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the various halogen and alkoxy substituents.
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms. The coupling patterns will provide valuable information about their spatial relationship to each other and to the neighboring proton.[4][5][6]
Nucleus
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Assignment
¹H
~7.3
t
Ar-H
~4.2
q
-OCH₂CH₃
~1.4
t
-OCH₂CH₃
¹³C
~150-160 (d)
d
C-F
~145-155 (d)
d
C-F
~140-150
s
C-OEt
~115-125
s
C-Br
~110-120 (t)
t
C-H
~90-100
s
C-I
~70
s
-OCH₂CH₃
~15
s
-OCH₂CH₃
¹⁹F
-130 to -150
m
Ar-F
-130 to -150
m
Ar-F
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether linkage, and C-X (X = F, Br, I) vibrations in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of bromine.
Potential Applications in Drug Development and Materials Science
The unique structure of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene makes it a highly attractive building block for the synthesis of complex organic molecules.
Sequential Cross-Coupling Reactions
The presence of both a C-I and a C-Br bond allows for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond. This differential reactivity can be exploited to introduce two different substituents at the 1- and 5-positions of the benzene ring.[7]
Caption: Sequential cross-coupling strategy.
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.[8][9]
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[10][11][12]
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[13][14][15]
This stepwise functionalization is invaluable for building molecular complexity in a controlled manner, which is a cornerstone of modern drug discovery.
Modulation of Physicochemical Properties
The polyhalogenated nature of the molecule can be used to fine-tune the electronic properties of resulting materials. The fluorine atoms, in particular, can enhance metabolic stability and binding affinity of drug candidates.
Conclusion
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a synthetically challenging yet highly valuable molecule with significant potential in organic synthesis. This technical guide has provided a plausible and detailed synthetic route, a predictive analysis of its spectroscopic characteristics, and an overview of its potential applications. The ability to undergo sequential cross-coupling reactions makes it a powerful tool for the construction of complex molecular frameworks, paving the way for the discovery of new pharmaceuticals and advanced materials. Further experimental validation of the proposed synthesis and a thorough investigation of its reactivity are warranted to fully unlock the potential of this unique chemical entity.
References
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
Yates, M. H. Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics1970, 52 (4), 2264-2273.
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Arylboronic Acids: A New Family of Monophosphine-Based Catalysts That Are Effective for a Wide Range of Substrates. The Journal of Organic Chemistry1999, 64 (1), 10-11.
Miller, A. O. et al. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical1969, 2433-2437.
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English1982, 21 (10), 799-800.
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Letters1975, 16 (50), 4467-4470.
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998, 31 (12), 805-818.
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483.
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English1998, 37 (15), 2046-2067.
Polyhalogenated Benzene Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary Polyhalogenated benzene derivatives represent a sophisticated frontier in medicinal chemistry, moving beyond simple bioisosterism to exploit specific quantum-mechanical phenomena. This guide addresses t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Polyhalogenated benzene derivatives represent a sophisticated frontier in medicinal chemistry, moving beyond simple bioisosterism to exploit specific quantum-mechanical phenomena. This guide addresses the strategic incorporation of multiple halogen atoms (F, Cl, Br, I) onto the benzene scaffold to modulate lipophilicity, block metabolic soft spots, and engineer high-affinity ligand-receptor interactions via Halogen Bonding (XB) . While offering potent efficacy, these moieties introduce distinct toxicological risks through bioactivation pathways, necessitating a rigorous understanding of their metabolic fate.
Part 1: The Physics of Efficacy – Sigma-Holes and Orthogonal Bonding
The historical view of halogens as merely hydrophobic, electron-withdrawing groups is obsolete.[1] In modern drug design, polyhalogenated rings are engineered to exploit the Sigma-Hole (
-hole) —a region of positive electrostatic potential on the distal side of the halogen atom, collinear with the C-X bond.
The Sigma-Hole Mechanism
Unlike the isotropic electron cloud of hydrogen, heavy halogens (Cl, Br, I) exhibit anisotropic charge distribution.[2][3] The electron-withdrawing nature of the aryl core, compounded by adjacent halogens, depletes electron density at the halogen's "head," creating a Lewis acidic cap capable of strong, directional interactions with backbone carbonyls or histidine nitrogens in target proteins.
Causality: The strength of the
-hole interaction correlates with the electron-withdrawing power of the scaffold. A benzene ring substituted with multiple halogens (e.g., pentafluorophenyl-iodide) generates a significantly more positive -hole on the iodine than a mono-substituted equivalent, enhancing binding affinity by orders of magnitude.
Quantitative Comparison of Halogen Properties
The following table summarizes key physicochemical parameters essential for selecting the correct halogen for specific medicinal objectives.
Halogen (X)
Van der Waals Radius (Å)
Electronegativity (Pauling)
C-X Bond Energy (kcal/mol)
-Hole Magnitude
Primary MedChem Role
Fluorine (F)
1.47
3.98
~116
Negligible
Metabolic blocking, pKa modulation, Lipophilicity
Chlorine (Cl)
1.75
3.16
~81
Moderate
Lipophilicity, weak -hole donor
Bromine (Br)
1.85
2.96
~68
Strong
Halogen Bonding , steric occlusion
Iodine (I)
1.98
2.66
~57
Very Strong
Halogen Bonding , radiolabeling
Visualization: The Halogen Bonding Interaction
The diagram below illustrates the directional nature of the halogen bond versus the isotropic nature of hydrogen bonding, highlighting the geometric requirements for receptor binding.
Caption: Schematic of the
-hole interaction. Note the strict linearity (160-180°) required between the C-X bond and the Nucleophile (Y), distinguishing it from hydrogen bonding.
Part 2: Synthetic Methodologies – Regiocontrol in Poly-Substitution
Synthesizing polyhalogenated benzenes requires overcoming the directing effects of existing substituents. A robust method for generating diverse libraries is the Nucleophilic Aromatic Substitution (
) of Perfluorinated Arenes .
Strategic Rationale
Perfluorobenzenes (e.g., hexafluorobenzene, pentafluorophenyl derivatives) are highly activated electrophiles. Due to the "para-directing" nature of fluorine in
reactions (a consequence of maximizing resonance stabilization of the Meisenheimer intermediate), chemists can selectively substitute the para-fluorine with high regiocontrol.
Protocol: Regioselective
of Pentafluoropyridine/Benzene
This protocol describes the synthesis of a 4-substituted-2,3,5,6-tetrafluorobenzene derivative, a common motif in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.
Reagents:
Substrate: Pentafluorophenyl sulfonamide (or similar activated scaffold).
Nucleophile: Primary/Secondary amine or Thiol (1.1 equiv).
Base: DIPEA (Diisopropylethylamine) or
.
Solvent: DMSO or DMF (dry).
Step-by-Step Methodology:
Preparation: Dissolve the pentafluorophenyl substrate (1.0 mmol) in dry DMSO (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add DIPEA (2.0 mmol) to the solution. Note: Inorganic bases like
are preferred for thiols to prevent disulfide formation.
Nucleophile Introduction: Dropwise add the amine nucleophile (1.1 mmol) at room temperature.
Causality: Slow addition prevents bis-substitution, which can occur due to the high reactivity of the ring.
Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor via LC-MS.
Validation: The product should show a mass shift corresponding to the loss of F (-19 Da) and addition of the nucleophile.
NMR will show a distinct simplification from 3 signals (AA'MM'X system) to 2 signals (AA'BB' system) due to symmetry restoration at the para position.
Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry over
Part 3: Metabolic Stability vs. Toxicity – The Double-Edged Sword
Polyhalogenation is a primary strategy to block Cytochrome P450 (CYP) oxidation. Replacing C-H bonds with C-F or C-Cl bonds at metabolic "soft spots" (typically para-positions) drastically increases metabolic half-life (
). However, this stability can lead to "metabolic switching," forcing the molecule down toxicological pathways.
The Quinone Trap
When a benzene ring is heavily halogenated but retains some hydrogen atoms, CYP enzymes may attempt oxidation at the remaining unsubstituted carbons or via oxidative dehalogenation. This can generate Quinones or Quinone Methides , which are highly reactive Michael acceptors. These intermediates covalently bind to hepatic proteins or deplete glutathione (GSH), leading to hepatotoxicity.
Visualization: Metabolic Bioactivation Pathway
The following diagram maps the divergence between safe clearance and toxic bioactivation for a 1,2,4-trihalo-benzene derivative.
Caption: Bioactivation of halogenated arenes. The balance between GSH conjugation (safe) and protein binding (toxic) dictates the safety profile.
Risk Mitigation Strategy
To mitigate the risk of quinone formation:
Block Metabolic Handles: Ensure unsubstituted positions are not electronically activated for oxidation.
Avoid 1,4-unsubstituted patterns: A 1,2,4-trihalogenated pattern is safer than a 1,3-dihalogenated pattern if the 4-position is prone to oxidation.
GSH Trapping Assays: Early-stage screening using GSH-supplemented microsomes to detect reactive metabolite formation.
References
Scholfield, M. R., et al. (2013). "Halogen bonding in biological molecules." Protein Science. Link
Xu, Z., et al. (2014). "Halogen Bonding in Drug Discovery: Overview and Outlook." Expert Opinion on Drug Discovery. Link
Gilday, J. P., et al. (2015). "Aromatic Nucleophilic Substitution." Organic Reaction Mechanisms. Link
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link
2-Ethoxy-3,4-difluoro-5-iodo-1-bromobenzene synonyms and nomenclature
The following technical guide is structured to serve researchers and drug development professionals, focusing on the precise nomenclature, cheminformatics, and structural validation of 2-Ethoxy-3,4-difluoro-5-iodo-1-brom...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve researchers and drug development professionals, focusing on the precise nomenclature, cheminformatics, and structural validation of 2-Ethoxy-3,4-difluoro-5-iodo-1-bromobenzene .
Nomenclature, Synonyms, and Structural Verification Strategies[1]
Executive Summary
In the high-throughput environment of medicinal chemistry, poly-halogenated aromatic building blocks are critical for diversifying scaffolds via selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). 2-Ethoxy-3,4-difluoro-5-iodo-1-bromobenzene (CAS: 2404733-69-1) represents a high-value intermediate due to its orthogonal reactivity: the iodine atom allows for facile low-temperature metalation or coupling, while the bromine offers a secondary site for subsequent functionalization.
However, the complexity of its substitution pattern—containing four distinct non-hydrogen substituents—often leads to ambiguous nomenclature in vendor catalogs and patent databases. This guide provides a definitive analysis of its naming conventions, synonym mapping for database retrieval, and a self-validating protocol for structural verification.
Nomenclature Analysis & IUPAC Standards
To ensure retrieval integrity across databases (SciFinder, Reaxys, PubChem), one must understand the IUPAC priority rules that generate the preferred name.
2.1. Structural Deconstruction
The molecule consists of a benzene core with five positions occupied:
In drug discovery, this molecule acts as a "linchpin" scaffold.
Selective Metallation: The C-I bond is weaker than C-Br and C-F. Treatment with i-PrMgCl or n-BuLi at -78°C will selectively perform Lithium-Halogen Exchange at the C5 position, allowing the introduction of electrophiles (aldehydes, boronic esters) without disturbing the bromine.
Fluorine Effect: The vicinal difluoro motif (positions 3,4) modulates metabolic stability (blocking P450 oxidation) and lipophilicity, a common tactic in modern kinase inhibitor design.
Orthogonal Coupling: Following C5 modification, the C1-Br bond remains available for a second cross-coupling event (e.g., Suzuki coupling with an aryl boronic acid).
Experimental Protocol: Structural Verification
Objective: Unambiguously confirm the regiochemistry of the substituents.
Challenge: Mass spectrometry (MS) confirms the formula but not the isomer. Standard ¹H NMR is insufficient because the molecule has only one aromatic proton and an ethyl group, which looks identical for various isomers.
Solution: Use ¹⁹F NMR and ¹H-¹⁹F Coupling Analysis .
Protocol: Regioisomer Determination via NMR
Prerequisites: 10 mg sample in CDCl₃.
Step 1: ¹H NMR Acquisition
Expectation:
Triplet (~1.4 ppm, 3H) and Quartet (~4.1 ppm, 2H) for Ethoxy.
Single Aromatic Signal: A doublet of doublets (dd) or multiplet in the aromatic region (7.0–8.0 ppm).
Critical Observation: The aromatic proton (H6) is located between Br (C1) and I (C5). However, in the correct structure, H6 is actually adjacent to I (C5) and Br (C1)? Correction: Let's re-examine the structure.
Coupling: H6 will show small meta-coupling to F4 (~6-8 Hz) and potentially very small para-coupling to F3. It will not show large ortho-coupling (>8 Hz).
Step 2: ¹⁹F NMR Acquisition
Expectation: Two distinct fluorine signals.
Coupling Pattern:
The two fluorines are at C3 and C4 (ortho to each other).
Result: They will strongly couple to each other (
Hz).
If the structure were different (e.g., F at 2,4 - meta), the coupling would be much smaller.
Step 3: Data Interpretation (Self-Validating Logic)
Observation
Conclusion
Pass/Fail
¹⁹F-¹⁹F Coupling
Large coupling constant (~20 Hz) indicates F atoms are vicinal (adjacent).
Pass (Confirms 3,4-difluoro)
¹H-F Coupling
Aromatic H shows only small couplings (< 8 Hz).
Pass (Confirms H is not ortho to F)
NOE (Nuclear Overhauser Effect)
Irradiate Ethoxy CH₂. Observe enhancement at H6?
No. Ethoxy is at C2; H is at C6. They are far apart.
NOE Check
Irradiate Ethoxy CH₂. Observe enhancement?
Should see NOE to None (blocked by Br and F). Wait, Ethoxy (2) is adjacent to F(3) and Br(1). NOE to F3 is possible (HOESY).
Workflow Diagram: Structural Elucidation
Figure 2: Analytical workflow for distinguishing regioisomers of fluorinated benzenes.
References
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
A Technical Guide to the Physical Properties of Fluorinated Ethoxybenzene Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorinated ethoxybenzene intermediates are a critical class of building blocks, prized for their ability to confer advantageous physicochemical and pharmacokinetic properties upon parent molecules. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[3][4][5] Understanding the physical properties of these intermediates is not merely an academic exercise; it is fundamental to predicting and optimizing a drug candidate's behavior, from its synthesis and purification to its ultimate biological activity and fate in the body.[2] This guide provides an in-depth exploration of the key physical properties of fluorinated ethoxybenzene intermediates, offering both foundational data and the experimental rationale for their determination.
The Fluorine Effect: A Deep Dive into Structure-Property Relationships
The seemingly simple substitution of a hydrogen atom with fluorine initiates a cascade of electronic and physical changes. The position of the fluorine atom on the benzene ring (ortho, meta, para) or on the ethoxy group itself dictates the nature and magnitude of these changes.
Electronic Influence: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[3] This effect is most pronounced at the ortho position and diminishes with distance (meta, then para). This localized polarization can decrease the basicity of nearby functional groups, a property that can enhance bioavailability by improving membrane permeation.[1][3]
Lipophilicity Modulation: A single fluorine substitution often leads to a slight increase in lipophilicity (LogP). This is crucial for optimizing a drug's ability to cross cellular membranes and bind to its target.[1][3] Fine-tuning this property is a delicate balance, as excessive lipophilicity can lead to decreased solubility and other undesirable effects.[1]
Melting and Boiling Points: The introduction of fluorine can disrupt the crystal lattice packing of a molecule compared to its non-fluorinated analog, often leading to a lower melting point.[6][7] This phenomenon is attributed to the unique intermolecular C-H···F interactions that can sacrifice long-range order.[6][7] Boiling points are influenced by changes in molecular polarity and intermolecular forces.[8][9]
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[3] Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and systemic exposure.[2][3]
The following diagram illustrates the relationship between the position of fluorine substitution and its impact on the electronic properties of the ethoxybenzene ring, which in turn governs its physical properties and reactivity.
Caption: Influence of fluorine position on physicochemical properties.
Core Physical Properties: Data and Determination
A precise understanding of physical properties is essential for process development, formulation, and predicting in vivo performance.
These fundamental properties are critical for determining purification methods (distillation, recrystallization), reaction conditions, and assessing compound purity. Symmetrical isomers, such as para-substituted compounds, often have higher melting points due to more efficient crystal lattice packing.[10]
Compound
CAS Number
Melting Point (°C)
Boiling Point (°C)
Ethoxybenzene
103-73-1
-30
170
2-Fluoroethoxybenzene
451-80-9
N/A
179-181
3-Fluoroethoxybenzene
458-03-7
N/A
173-174
4-Fluoroethoxybenzene
459-29-0
-19
176-177
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is the gold-standard method for its high precision and ability to detect phase transitions beyond simple melting.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak indicates the melting point.
Methodology:
Sample Preparation: Accurately weigh 1-5 mg of the fluorinated ethoxybenzene intermediate into a hermetically sealed aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature at least 20°C above the completion of the melting transition.
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidation.
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Self-Validation: The protocol is validated by first running a certified indium standard (m.p. 156.6°C) to calibrate the temperature and enthalpy scales of the instrument.
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Solubility in organic solvents is key for designing synthetic and purification procedures. The hydrophobic nature of fluorinated groups generally leads to limited water solubility.[11]
Quantitative solubility data for specific fluoroethoxybenzene isomers is sparse in public literature, but the trend generally follows that of simpler fluorinated aromatics, showing low aqueous solubility.
Experimental Protocol: Aqueous Solubility by the Shake-Flask Method (OECD Guideline 105)
This is a widely accepted method for determining water solubility.
Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
Methodology:
Preparation: Add an excess amount of the test substance to a flask containing high-purity water.
Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25°C ± 0.5°C). Preliminary tests are run to determine the time required to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the sample to ensure complete separation of undissolved material.
Quantification: Carefully remove an aliquot of the clear aqueous phase. Analyze the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Replicates: The experiment should be performed in at least triplicate.
Self-Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision. A standard calibration curve must be run with each analysis batch.
The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by Reverse-Phase HPLC
This method provides a rapid and reliable estimation of LogP based on the compound's retention time on a nonpolar stationary phase.
Principle: A strong correlation exists between a compound's retention time (k) on a reverse-phase HPLC column (like C18) and its LogP value. A calibration curve is generated using standards with known LogP values.
The following workflow diagram outlines the key steps in this protocol.
Caption: Workflow for LogP determination via HPLC.
Methodology:
System Setup:
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and water. The ratio is optimized to achieve retention times between 2 and 20 minutes for the analytes.
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
Calibration: Prepare solutions of at least 5-6 commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
Analysis: Inject the fluorinated ethoxybenzene sample and record its retention time. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Calculation:
For each standard and the sample, calculate the capacity factor: k = (t_R - t_0) / t_0.
Plot LogP versus log(k) for the standards. Perform a linear regression to obtain the calibration curve equation.
Use the log(k) of the sample to calculate its LogP from the regression equation.
Self-Validation: The calibration curve must have a correlation coefficient (r²) > 0.98. The system suitability is checked by ensuring consistent retention times and peak shapes for all injections.
Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the identity, structure, and purity of intermediates.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Provides information on the number and environment of protons. The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of fluorine.
¹³C NMR: Shows the number of unique carbon atoms. The carbon directly attached to fluorine exhibits a large one-bond coupling constant (¹J_CF).
¹⁹F NMR: This is a highly sensitive and powerful technique for fluorinated compounds, providing a distinct signal for each unique fluorine environment in the molecule.[14] It is exceptionally useful for confirming the position of fluorination and assessing isomeric purity.[14]
Infrared (IR) Spectroscopy: The strong C-F bond gives rise to characteristic stretching vibrations in the 1000-1400 cm⁻¹ region of the IR spectrum. The C-O-C ether linkage typically shows strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). IR can be a powerful tool, alongside NMR, for distinguishing between isomers.[15]
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.
Conclusion
The physical properties of fluorinated ethoxybenzene intermediates are a direct consequence of the unique electronic nature of the fluorine atom. A thorough understanding and precise measurement of these properties—melting point, boiling point, solubility, and lipophilicity—are not merely data points but are guiding principles for the medicinal chemist. They inform decisions at every stage of the drug development pipeline, from the synthetic route and purification strategy to the formulation and prediction of pharmacokinetic behavior. By leveraging the foundational data and robust experimental protocols detailed in this guide, researchers can more effectively harness the power of fluorine to design and develop the next generation of therapeutic agents.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
PubChem. (n.d.). 2-fluoroethoxybenzene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Linclau, B., & Peron, F. (2018). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 24(58), 15453-15465. [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Ronaghi, N., & Dunitz, J. D. (2014). Melting and boiling points of benzene and fluorobenzene. Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
The Fluorine Advantage: Engineering Novel Aromatic Building Blocks for Advanced Drug Discovery
The Strategic Imperative of Fluorine in Molecular Design In modern medicinal chemistry, the incorporation of fluorine is no longer an empirical afterthought; it is a precise engineering tool used to sculpt a molecule's p...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Imperative of Fluorine in Molecular Design
In modern medicinal chemistry, the incorporation of fluorine is no longer an empirical afterthought; it is a precise engineering tool used to sculpt a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The causality behind this lies in fluorine’s unique atomic properties: it possesses the highest electronegativity of any element, a small van der Waals radius (1.47 Å) closely mimicking oxygen, and forms an exceptionally strong C–F bond (~480 kJ/mol).
When we strategically place a fluorinated aromatic building block into a lead scaffold, we are actively manipulating three core variables:
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically initiate clearance via oxidative metabolism at electron-rich aromatic sites. The high bond dissociation energy of the C–F bond effectively blocks these "soft spots," preventing hydroxylation and drastically extending the drug's in vivo half-life 1.
pKa Modulation: The powerful inductive electron-withdrawing nature of fluorine can be used to lower the pKa of proximal basic amines. This causality is critical: by reducing basicity, we decrease the ionization state of the molecule at physiological pH, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration [[2]]().
Conformational Bias: Fluorine's stereoelectronic effects can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon target binding and increasing intrinsic potency [[3]]().
Emerging Motifs: The Pentafluorosulfanyl (SF5) Group
While the trifluoromethyl (-CF3) group has been a historical workhorse, the frontier of drug discovery has shifted toward more complex, three-dimensional fluorinated architectures. The most prominent among these is the pentafluorosulfanyl (-SF5) group , often referred to in the literature as the "super-trifluoromethyl" group 4.
The SF5 group consists of a sulfur atom octahedrally coordinated to five fluorine atoms. This geometry imparts exceptional characteristics: it is significantly more lipophilic and electronegative than CF3, yet it maintains extreme thermal and chemical stability 5. By acting as a bioisostere for tert-butyl or CF3 groups, SF5-containing aromatic building blocks allow researchers to push molecules deeper into hydrophobic binding pockets while simultaneously shielding the arene from metabolic degradation.
Physicochemical Impact Analysis
To understand the structural decisions behind utilizing these novel building blocks, we must quantify their physicochemical contributions. The table below summarizes the causality of substituent selection.
Historically, fluorinated drug candidates were synthesized de novo using commercially available, simple fluorinated building blocks. However, this approach creates a severe bottleneck in Structure-Activity Relationship (SAR) campaigns. If a late-stage intermediate fails a DMPK assay, the entire synthetic route must be redesigned.
Late-Stage Fluorination (LSF) solves this by allowing chemists to introduce fluorine directly into complex, advanced intermediates 6. This strategy relies on highly selective reagents like Selectfluor, which provides a safe, controllable source of electrophilic fluorine (via a cationic N–F bond) capable of targeting electron-rich nucleophilic centers under mild conditions 7.
This protocol utilizes Selectfluor for the targeted fluorination of an advanced aromatic intermediate. It is designed as a self-validating system : it relies on quantitative ^19F NMR as an In-Process Control (IPC) to verify conversion before downstream purification, eliminating the ambiguity of UV-Vis overlapping signals.
Reagents & Materials:
Advanced aromatic lead compound (1.0 equiv)
Selectfluor (1.2 equiv)
Acetonitrile (MeCN, anhydrous)
Trifluorotoluene (Internal Standard for NMR, 0.5 equiv)
Saturated aqueous Na2S2O3 (Quenching agent)
Step-by-Step Methodology:
Substrate Preparation: Dissolve the aromatic lead compound (1.0 equiv) and trifluorotoluene (0.5 equiv) in anhydrous MeCN (0.1 M concentration) under an inert argon atmosphere.
Causality: MeCN is strictly chosen because Selectfluor is insoluble in non-polar solvents, and MeCN's electron-deficient nature resists electrophilic attack, preventing solvent degradation. Trifluorotoluene acts as the quantitative internal standard for downstream validation.
Reagent Addition: Cool the reaction vessel to 0 °C. Add Selectfluor (1.2 equiv) portion-wise over 15 minutes.
Causality: The controlled, low-temperature addition mitigates the exothermic release of the N-F transfer, preventing non-selective over-fluorination (di- or tri-fluorination) of the arene.
Reaction Execution: Allow the reaction to slowly warm to 20 °C and stir for 4 hours.
In-Process Control (IPC) Validation: Extract a 50 µL aliquot, dilute with 450 µL CD3CN, and acquire a ^19F NMR spectrum.
Self-Validation Check: Integrate the newly formed aryl-fluoride signal (typically between -100 to -150 ppm) against the trifluorotoluene standard (-63.7 ppm). If the calculated yield is <85%, add an additional 0.2 equiv of Selectfluor and stir for 1 hour before re-testing. Do not proceed to quench until the NMR mathematically validates the conversion.
Quench and Isolation: Once validated, quench the reaction by adding saturated aqueous Na2S2O3 (equal volume to MeCN).
Causality: Thiosulfate safely reduces any unreacted electrophilic N-F species, preventing oxidative degradation of the product during concentration.
Purification: Extract with EtOAc, dry over MgSO4, concentrate, and purify via preparative HPLC to isolate the fluorinated building block.
Self-validating experimental workflow for late-stage electrophilic fluorination.
Conclusion
The integration of novel fluorinated aromatic building blocks, particularly the SF5 motif, represents a paradigm shift in rational drug design. By transitioning from basic trifluoromethylation to advanced, sterically demanding fluorinated architectures, medicinal chemists can precisely engineer the electronic and metabolic topology of a drug candidate. Furthermore, the adoption of self-validating Late-Stage Fluorination protocols ensures that these complex modifications can be executed rapidly, accelerating the SAR cycle and driving more robust, metabolically stable therapeutics into the clinic.
References
4Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. ResearchGate.
Technical Whitepaper: Sourcing, Validation, and Application of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials increasingly relies on highly functionalized, polyhalogenated building blocks. 1-Bromo-2-ethoxy-3,4-difluoro-5-io...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials increasingly relies on highly functionalized, polyhalogenated building blocks. 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS: 2404733-69-1) represents a premier example of such a scaffold. Featuring an ethoxy directing group, two electron-withdrawing fluorine atoms, and two distinct heavy halogens (bromine and iodine), this molecule offers an exceptional platform for sequential, site-selective cross-coupling. This guide provides an authoritative overview of its structural rationale, a verified supplier landscape in the USA and Europe, and self-validating protocols for both quality control and synthetic application.
Structural Rationale and Mechanistic Causality
The strategic value of 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene lies in the programmable reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling, the site of initial oxidative addition is dictated by bond dissociation energies (BDEs) and local steric environments [1].
C-I Bond Activation (Primary Site): The C-I bond possesses the lowest BDE (~240 kJ/mol). Under mild palladium catalysis (e.g., 80°C with standard phosphine ligands), oxidative addition occurs exclusively at this position.
C-Br Bond Activation (Secondary Site): The C-Br bond has a significantly higher BDE (~280 kJ/mol) and is sterically hindered by the adjacent ortho-ethoxy group. It remains inert during the initial C-I coupling but can be subsequently activated using elevated temperatures (100°C+) and bulky, electron-rich ligands like XPhos.
Electronic Modulation via Fluorine: The 3,4-difluoro motif withdraws electron density from the aromatic ring via the inductive effect. This electron deficiency accelerates the reductive elimination step in the catalytic cycle, preventing catalyst trapping and improving overall yields [3].
Supplier Landscape (USA & Europe)
Sourcing polyhalogenated arenes requires vetting suppliers for high-purity standards, as isomeric impurities (e.g., positional isomers formed during electrophilic halogenation) can severely complicate downstream synthesis. The following table summarizes verified commercial suppliers for CAS 2404733-69-1 [1, 2].
Supplier Name
Regional Hubs
Catalog Number
Claimed Purity
Notes / Lead Time
ChemScene
USA, Global
CS-0192036
≥98%
Ships at room temp; strong global distribution network.
BLD Pharm
USA, Europe
BD01520852
>97%
Excellent for bulk inquiries; comprehensive COA provided.
Alchimica
Europe (Czech Rep.)
R021PQB
>97%
Ideal for EU-based researchers avoiding customs delays.
Boroncore
USA
BC017471
>97%
Specialized in coupling building blocks.
AA Blocks
USA
2404733-69-1
>97%
Reliable for milligram to gram-scale discovery batches.
Quality Control & Batch Validation Protocol
Because the highly electron-deficient ring is susceptible to nucleophilic aromatic substitution (SNAr) or defluorination during harsh manufacturing steps, incoming batches must be subjected to a self-validating Quality Control (QC) workflow.
Figure 1: Self-validating Quality Control (QC) workflow for polyhalogenated arene batch verification.
Step-by-Step QC Methodology
Sample Preparation: Dissolve 5 mg of the incoming batch in 0.5 mL of CDCl3.
Causality & Validation: The 19F NMR is the critical diagnostic tool. The spectrum must show exactly two distinct multiplets. If additional fluorine signals appear, it definitively indicates that isomeric impurities (e.g., 2,3-difluoro isomers) or partial defluorination occurred during the supplier's synthesis.
GC-MS Isotopic Profiling:
Action: Inject 1 µL of a 1 mg/mL solution into a GC-MS (EI mode).
Causality & Validation: Bromine possesses a distinct isotopic signature (79Br and 81Br in a ~1:1 ratio). The molecular ion cluster must exhibit this characteristic M / M+2 doublet. The absence of this pattern immediately flags a debrominated impurity.
HPLC-UV Assessment: Run a standard reverse-phase gradient (Water/MeCN with 0.1% TFA) monitoring at 254 nm to confirm >98% chromatographic purity.
Synthetic Workflow: Orthogonal Cross-Coupling
The primary application of this molecule is the sequential construction of complex biaryls or heterocycles. The following protocol leverages the BDE differential to achieve orthogonal coupling without protecting groups [4].
Figure 2: Sequential orthogonal cross-coupling pathway exploiting C-I vs. C-Br bond dissociation.
Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).
Solvent & Base: Add a degassed mixture of Toluene/H2O (4:1 v/v) followed by Na2CO3 (2.0 equiv).
Reaction: Heat the mixture to 80°C for 4 hours.
Causality Check: At 80°C, Pd(PPh3)4 is sufficiently active to insert into the weak C-I bond but lacks the thermal energy and steric bulk required to activate the ortho-substituted C-Br bond. This thermodynamic threshold ensures >95% chemoselectivity.
Workup: Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography to isolate the C-I coupled intermediate.
Preparation: To a new vial, add the purified intermediate from Phase 1 (1.0 equiv), a secondary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), and NaOtBu (1.5 equiv).
Solvent: Suspend in anhydrous, degassed 1,4-Dioxane.
Reaction: Heat to 100°C for 12 hours.
Causality Check: The combination of elevated temperature (100°C) and the highly electron-rich, bulky XPhos ligand forces the palladium center to undergo oxidative addition into the historically inert C-Br bond. The strong base (NaOtBu) is strictly required to deprotonate the coordinated amine, driving the reductive elimination to form the final C-N bond.
References
Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups", Chemical Reviews, ACS Publications, 2022. Available at:[Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews, RSC Publishing, 2014. Available at:[Link]
Exploratory
Solubility Profiling of Polyfluorinated Haloarenes: A Technical Guide
Topic: Solubility Data for Polyfluorinated Haloarenes in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Crystal Engineers, and Drug Development Scientists Executive Summary Polyfluorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Data for Polyfluorinated Haloarenes in Organic Solvents
Content Type: In-depth Technical Guide
Audience: Researchers, Crystal Engineers, and Drug Development Scientists
Executive Summary
Polyfluorinated haloarenes (e.g., pentafluorobromobenzene, 1,4-diiodotetrafluorobenzene) represent a unique class of compounds where the extreme electronegativity of fluorine creates an electron-deficient aromatic core. This electronic inversion drives specific non-covalent interactions—most notably Halogen Bonding (XB) and
- stacking —which fundamentally dictate their solubility profiles.
Unlike standard lipophilic compounds, polyfluorinated arenes exhibit "fluorous" character, often leading to immiscibility with both aqueous and standard hydrocarbon phases, yet high affinity for specific aromatic or Lewis-basic solvents. This guide provides a thermodynamic framework, experimental protocols, and solubility data to navigate these behaviors, essential for applications in crystal engineering, supramolecular assembly, and pharmaceutical purification.
Thermodynamic Principles & The "Fluorine Effect"
To predict and manipulate the solubility of polyfluorinated haloarenes, one must understand the competing thermodynamic forces at play.
The Quadrupole Moment Inversion
Benzene has a negative
-cloud and positive equatorial hydrogens. Perfluorobenzene () is the inverse: the fluorine atoms withdraw electron density, creating a positive -system and a negative equatorial belt.
Consequence:
and are miscible and form a 1:1 co-crystal () due to electrostatic attraction, whereas perfluoroalkanes (e.g., ) are often immiscible with their hydrocarbon analogs.
Halogen Bonding (XB) as a Solvation Driver
For haloarenes containing heavier halogens (Cl, Br, I), the Sigma-Hole becomes the dominant interaction site.
Mechanism: The electron-withdrawing fluorine ring enhances the positive electrostatic potential (
-hole) on the iodine or bromine atom.
Solvent Implication: Solvents with Lewis-basic domains (e.g., DMSO, THF, Acetone) act as XB acceptors, significantly enhancing solubility via
interactions. However, this can compete with co-crystal formation.
Lattice Energy vs. Solvation
Liquids (e.g., Pentafluorobromobenzene): Generally miscible with most organic solvents due to low lattice energy barriers.
Solids (e.g., 1,4-Diiodotetrafluorobenzene): Solubility is limited by the high enthalpy of fusion (
) required to break the strong crystal lattice stabilized by II or IF interactions.
Equipment: Temperature-controlled orbital shaker, 0.22
m PTFE syringe filters (compatible with aggressive solvents), HPLC-UV/Vis.
Workflow:
Saturation: Add excess solid analyte to 5 mL of solvent in a borosilicate glass vial. Ensure undissolved solid remains visible.[4]
Equilibration: Agitate at
for 24–48 hours.
Note: For volatile solvents (e.g., Chloroform), seal vials tightly with Parafilm to prevent evaporation-induced concentration errors.
Phase Separation: Stop agitation and allow the suspension to settle for 1 hour.
Filtration: Withdraw supernatant using a pre-warmed glass syringe and filter through a 0.22
m PTFE filter.
Critical: Discard the first 0.5 mL of filtrate to account for potential adsorption of the fluorous compound onto the filter membrane.
Quantification: Dilute the filtrate (e.g., 1:100) with the mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.
Protocol B: Visual Polythermal Method (Dynamic)
Best for rapid screening of liquid miscibility or approximate solubility limits.
Place a known mass of solute (e.g., 100 mg) in a clear vial.
Add solvent in stepwise aliquots (e.g., 50
L) while maintaining temperature.
Vortex after each addition.
Endpoint: The volume of solvent required to achieve a clear solution corresponds to the solubility limit.
Visualization: Experimental Workflow
Caption: Step-by-step Shake-Flask methodology for determining thermodynamic solubility of solid polyfluorinated arenes.
Solubility Data & Profiles
Physicochemical Properties of Key Compounds
Compound
CAS
State ()
MP ()
Key Interaction
Pentafluorobromobenzene
344-04-7
Liquid
-31
Dipole-Dipole, -hole
1,4-Diiodotetrafluorobenzene
392-57-4
Solid
108–110
Halogen Bonding (Donor)
Pentafluorobenzoic Acid
602-94-8
Solid
101–103
H-Bonding + Fluorine Effect
Solubility Profile Matrix
The following data synthesizes qualitative miscibility and quantitative saturation limits based on thermodynamic compatibility.
Solvent Class
Representative Solvent
Pentafluorobromobenzene ()
1,4-Diiodotetrafluorobenzene ()
Mechanism / Notes
Non-Polar Alkanes
Hexane
Miscible
Low (< 10 g/L)
Solute is too polar/polarizable for pure dispersion interactions.
Aromatics
Toluene
Miscible
High (> 50 g/L)
Favorable quadrupole stacking ().
Chlorinated
Chloroform
Miscible
Moderate (~20-30 g/L)
Good general solvency; no specific XB competition.
Polar Aprotic
DMSO
Miscible
Very High (> 100 g/L)
DMSO Oxygen acts as a strong Lewis base for Iodine -hole.
Polar Protic
Methanol
Miscible
Low (< 5 g/L)
High polarity of MeOH creates cavity energy penalty; poor XB acceptor.
Aqueous
Water
Immiscible
Insoluble
Hydrophobic effect dominates.
Case Study: Solvent Selection for Co-Crystallization
When growing co-crystals of 1,4-diiodotetrafluorobenzene with a nitrogen donor (e.g., 4,4'-bipyridine):
Avoid DMSO: It competes for the iodine atom, inhibiting co-crystal formation.
Use Chloroform/Toluene: These solvents dissolve the components sufficiently without interfering with the
halogen bond assembly.
Visualization: Solute-Solvent Interaction Logic
Caption: Decision matrix for solvent selection based on dominant intermolecular forces.
Comprehensive Safety and Handling Whitepaper: 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis As a Senior Application Scientist, I approach the handling of polyhalog...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Safety Data Synthesis
As a Senior Application Scientist, I approach the handling of polyhalogenated benzenes not merely as a compliance exercise, but as a rigorous study in molecular causality. The compound 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS: 2404733-69-1) presents a highly specific, pentasubstituted electronic environment. The orthogonal reactivity of its three distinct halogens (I, Br, F) demands absolute precision in both synthetic manipulation and safety protocols. This whitepaper synthesizes the physicochemical profile, toxicological mechanisms, and self-validating experimental workflows required to handle this advanced intermediate safely and effectively.
Physicochemical Profiling & Structural Causality
To predict the behavior of a chemical in both biological systems and synthetic reactors, we must first deconstruct its physical properties. The table below summarizes the core quantitative data for 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene and explains the causality behind these metrics.
Property
Quantitative Value
Structural Causality & Handling Implication
CAS Number
2404733-69-1
Unique identifier for regulatory tracking and inventory management[1].
Molecular Weight
362.94 g/mol
High mass driven by heavy halogens (I, Br); dictates density and phase behavior[1].
LogP
3.73
High lipophilicity. The molecule will readily partition into lipid bilayers, necessitating strict dermal protection to prevent systemic absorption[1].
TPSA
9.23 Ų
Extremely low polar surface area. This suggests a high probability of membrane and blood-brain barrier permeability[1].
Storage Temp
2-8°C (Sealed, Dry)
The carbon-iodine (C-I) bond has a low dissociation energy. Refrigeration prevents thermal homolysis and subsequent iodine radical generation[1].
Toxicological Mechanisms & Hazard Pathways
Polyhalogenated benzenes exhibit unique toxicological profiles due to their stability and lipophilicity. Unlike simple alkyl halides, aryl halides do not readily participate in conventional
nucleophilic substitution, making them persistent in biological tissues[2].
The Causality of Toxicity
When introduced into a biological system, the high LogP (3.73) allows the compound to accumulate in lipid-rich tissues. Polyhalogenated aromatic compounds are known to induce hepatic enzymes, specifically increasing ethoxyresorufin-O-deethylase (EROD) activity, which is a biomarker for Aryl Hydrocarbon Receptor (AhR) activation[3]. Furthermore, structural similarities between highly halogenated benzenes and thyroid hormones (like thyroxine) can lead to endocrine disruption and developmental toxicity, a known hazard class for organohalogen derivatives[4].
Mechanistic pathway of polyhalogenated benzene toxicity via AhR activation.
Self-Validating Experimental Protocols
Aryl halides, particularly iodides and bromides, are highly valued for their ability to undergo oxidative addition with transition metals, making them prime substrates for palladium-catalyzed cross-coupling or copper-mediated C-X functionalization[2],[5].
A "self-validating" protocol incorporates built-in diagnostic checkpoints to ensure safety and reaction success without relying solely on end-point analysis.
Objective: Selectively couple a nucleophile at the C-I position while preserving the C-Br and C-F bonds.
Causality: The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than C-Br (~81 kcal/mol). By strictly controlling the thermal energy input (e.g., heating to 60°C instead of 100°C), the palladium catalyst selectively undergoes oxidative addition at the iodine site.
Step-by-Step Methodology:
Atmosphere Control: Purge a Schlenk flask with Argon for 15 minutes.
Validation Checkpoint: Use an oil bubbler to confirm positive inert gas pressure. This prevents the oxidative degradation of the sensitive Pd(0) catalyst.
Reagent Loading: Add 1.0 eq of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene, 1.05 eq of the desired arylboronic acid, and 0.05 eq of
.
Solvent Addition: Inject degassed THF and 2.0 M aqueous
via syringe.
Validation Checkpoint: The biphasic mixture should initially appear yellow/orange.
Thermal Activation: Heat the reaction mixture to 60°C.
Validation Checkpoint: A distinct color shift from yellow to deep red/black indicates the successful reduction of Pd(II) to the active Pd(0) catalytic species.
Reaction Monitoring: After 2 hours, assay the organic layer via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1).
Validation Checkpoint: The complete disappearance of the highly UV-active starting material spot confirms selective C-I coupling.
Quenching: Cool to room temperature and quench with deionized water to deactivate the catalyst before extraction.
Self-validating workflow for chemoselective cross-coupling of aryl halides.
Emergency Response & Decontamination Workflows
Because aryl halides can react with environmental metals to form highly reactive organometallic derivatives (like Grignard reagents) under specific conditions[2], and because they possess high lipophilicity, spills must be managed with chemical neutralization rather than just physical wiping.
Protocol: Hazardous Spill & Decontamination
Objective: Safely neutralize and remove unreacted 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene.
Causality: The compound does not easily undergo hydrolysis. Therefore, physical absorption followed by chemical sequestration of any liberated halogens (specifically iodine from decomposition) is required.
Step-by-Step Methodology:
Isolation: Evacuate the immediate 5-meter radius.
Validation Checkpoint: Ensure the fume hood sash is fully open to maximize local exhaust ventilation.
PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and a fitted respirator (if the spill is outside a ventilated enclosure).
Containment: Surround the spill with an inert absorbent such as vermiculite or diatomaceous earth.
Validation Checkpoint: The liquid must be completely immobilized to prevent spreading to floor drains.
Neutralization: If thermal decomposition has occurred (indicated by the presence of purple/brown iodine vapor), apply a 10% sodium thiosulfate (
) solution to the absorbed mass.
Validation Checkpoint: The color will shift from brown to colorless as elemental iodine is chemically reduced to water-soluble, benign iodide ions.
Disposal: Sweep the neutralized mass into a designated, clearly labeled halogenated waste container.
Emergency response and chemical decontamination workflow for halogen spills.
References
1.[1] Title: 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene - ChemScene | Source: chemscene.com | URL:1
2.[3] Title: Effects of polyhalogenated aromatic hydrocarbons and related contaminants on common tern reproduction: integration of biological, biochemical, and chemical data - PubMed | Source: nih.gov | URL:3
3.[4] Title: 3 A Class Approach to Evaluating Organohalogen Flame Retardants: Case Studies | Source: nationalacademies.org | URL:4
4.[2] Title: Aryl Halides - CAMEO Chemicals - NOAA | Source: noaa.gov | URL:2
5.[5] Title: Copper-Mediated C–X Functionalization of Aryl Halides | Organic Process Research & Development | Source: acs.org | URL:5
Orthogonal Reactivity and Physicochemical Profiling of Bromo-Iodo-Difluorobenzene Isomers in Drug Discovery
The strategic halogenation of aromatic rings is a cornerstone of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. Among the most versatile building blocks available to synthetic ch...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic halogenation of aromatic rings is a cornerstone of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. Among the most versatile building blocks available to synthetic chemists are the isomers of bromo-iodo-difluorobenzene (C₆H₂BrF₂I) . By installing three distinct halogens—fluorine, bromine, and iodine—onto a single benzene scaffold, researchers unlock a highly programmable template.
This technical guide explores the structural nuances between specific bromo-iodo-difluorobenzene isomers, the profound impact of the difluoro motif on pharmacokinetics, and the mechanistic causality behind their use in orthogonal cross-coupling reactions.
Structural and Physicochemical Divergence of Isomers
The molecular formula C₆H₂BrF₂I yields several positional isomers, each presenting a unique electronic and steric environment. The relative positioning of the highly electronegative fluorine atoms (Pauling scale 3.98)[1] dictates the electron density of the aromatic ring, which in turn influences the reactivity of the C–Br and C–I bonds.
Two of the most synthetically relevant isomers are 1-bromo-2,4-difluoro-5-iodobenzene [2] and 1-bromo-3,5-difluoro-2-iodobenzene (often cataloged as 2-bromo-4,6-difluoroiodobenzene)[3]. While they share identical molecular weights, their spatial arrangements lead to divergent steric profiles during catalysis.
Causality Insight: In 1-bromo-3,5-difluoro-2-iodobenzene, the iodine atom is sterically compressed between a bromine and a fluorine atom. This significant steric bulk can impede the initial coordination of bulky Palladium(0) catalysts during oxidative addition. Conversely, the 1,2,4,5-isomer offers a more accessible C–I bond, making it the preferred scaffold for rapid, low-temperature functionalization.
The Fluorine Effect: Lipophilicity and Metabolic Stability
The inclusion of the difluoro motif is not merely for synthetic directing effects; it is a deliberate design choice in drug development. Fluorine is unique: its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to mimic hydrogen without causing severe steric perturbations in receptor binding pockets[1][5].
However, the electronic impact of fluorine is massive. By replacing labile C–H bonds with highly stable C–F bonds, medicinal chemists can effectively block oxidative metabolism driven by hepatic Cytochrome P450 (CYP450) enzymes[6]. The strong electron-withdrawing nature of the two fluorine atoms lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, rendering it highly resistant to electrophilic oxidation[6]. Furthermore, the difluoro substitution predictably increases the lipophilicity (logP) of the scaffold, enhancing cellular membrane permeability[7].
Fig 1: Mechanism of CYP450 metabolic blockade via targeted difluorination of the arene ring.
Mechanistic Causality in Orthogonal Cross-Coupling
The primary utility of bromo-iodo-difluorobenzene lies in chemoselective orthogonal cross-coupling . This technique allows chemists to sequentially functionalize the ring at different positions without relying on protecting groups[8].
The causality behind this selectivity is rooted in bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Because iodine is a superior leaving group and its bond to the aromatic ring is weaker, Palladium(0) undergoes oxidative addition at the C–I bond at a much faster rate than at the C–Br bond[9].
By strictly controlling the reaction temperature and ligand electronics, researchers can perform a Suzuki, Sonogashira, or Heck reaction exclusively at the iodine position[10]. Once the mono-coupled intermediate is isolated, the temperature is elevated, and a more electron-rich ligand is introduced to activate the recalcitrant C–Br bond for a second, distinct coupling event.
Fig 2: Chemoselective orthogonal cross-coupling pathway for bromo-iodo-difluorobenzene.
To harness the orthogonal reactivity of 1-bromo-2,4-difluoro-5-iodobenzene, the following protocol details a site-selective Suzuki-Miyaura coupling. This methodology is designed as a self-validating system , utilizing real-time mass spectrometry to ensure chemoselectivity.
Step-by-Step Methodology
Reagent Preparation:
In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 1-bromo-2,4-difluoro-5-iodobenzene with 1.05 equivalents of the desired aryl boronic acid.
Causality: A strict near-equimolar ratio prevents the excess boronic acid from forcing a secondary coupling event at the bromine position.
Catalyst Selection:
Add 2 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Causality: Triphenylphosphine is a relatively neutral ligand. It is sufficiently electron-rich to facilitate oxidative addition into the weak C–I bond at room temperature, but not electron-rich enough to activate the stronger C–Br bond without thermal energy.
Solvent and Base:
Suspend the mixture in a degassed 4:1 solution of Tetrahydrofuran (THF) and 2M aqueous Potassium Carbonate (K₂CO₃).
Causality: THF efficiently solvates the highly lipophilic fluorinated scaffold, while the aqueous phase dissolves the inorganic base required for the transmetalation step of the catalytic cycle.
Kinetic Control (The Reaction):
Stir the biphasic mixture vigorously at 25 °C for 4 to 6 hours. Do not apply heat.
Self-Validation via LC-MS:
After 4 hours, pull a 10 µL aliquot, dilute in LC-grade Acetonitrile, and inject into an LC-MS system.
Validation Metric: The starting material (m/z ~318) should be consumed. The chromatogram must show a single dominant peak corresponding to the mono-coupled product mass: [318 - 127 (I) + Mass of Aryl Group].
Failure State: If a peak corresponding to the di-coupled product is observed, the catalytic system is too active (likely due to localized heating or excess catalyst), and the chemoselectivity has been breached.
Workup:
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the brominated, mono-arylated intermediate. This intermediate is now primed for a subsequent high-temperature Buchwald-Hartwig amination at the C–Br position.
Conclusion
Bromo-iodo-difluorobenzene isomers are not merely chemical curiosities; they are highly engineered scaffolds that bridge the gap between complex organic synthesis and optimized pharmacology. By understanding the steric differences between positional isomers, leveraging the metabolic shielding of the difluoro motif, and exploiting the kinetic disparities between C–I and C–Br bonds, drug development professionals can rapidly assemble complex, metabolically stable biaryl architectures.
Regioselective Suzuki coupling of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
An Application Note and Protocol for the Regioselective Suzuki Coupling of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Regioselective Suzuki Coupling of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the regioselective Suzuki-Miyaura cross-coupling of 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene. Difunctionalized aromatic rings, particularly those containing multiple, distinct halogen atoms, are invaluable building blocks in medicinal chemistry and materials science.[1] The ability to selectively functionalize one position over another is paramount for efficient and controlled synthesis. This guide delves into the mechanistic principles governing regioselectivity, offers a detailed, field-proven protocol for selective coupling at the iodo-position, and provides insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of Regioselectivity
The target substrate, 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene, possesses two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The fundamental challenge and synthetic opportunity lie in exploiting the inherent differences in their reactivity to achieve site-selective carbon-carbon bond formation. The Suzuki-Miyaura coupling is a powerful tool for this transformation due to its mild conditions and high functional group tolerance.[2][3]
The principle of regioselectivity in this context is governed by the relative rates of the oxidative addition step in the catalytic cycle.[4][5] The reactivity of aryl halides towards Pd(0) catalysts follows a well-established trend: I > Br > OTf >> Cl.[2][4][6] The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to cleavage and oxidative addition to the palladium center. By carefully controlling reaction parameters such as temperature and catalyst activity, we can ensure the reaction proceeds exclusively at the more labile iodo position, leaving the bromo position intact for subsequent, orthogonal functionalization.
The Catalytic Cycle: A Mechanistic View of Selectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7] Understanding this cycle is critical to rationalizing the observed regioselectivity.
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. For our substrate, this can occur at either the C-I or C-Br bond. Due to the lower bond energy, oxidative addition at the C-I bond is kinetically favored, leading to the formation of an arylpalladium(II) iodide intermediate.
Transmetalation: A base is required to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species.[8][9] This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The high regioselectivity of the proposed protocol stems from performing the reaction under conditions where the activation energy for C-I bond cleavage is readily overcome, while the energy required for C-Br bond cleavage is not, thus preventing the formation of bis-coupled byproducts.[10]
Figure 1: Catalytic cycle for regioselective Suzuki coupling.
Experimental Protocol
This protocol details a general procedure for the selective Suzuki coupling of 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene with a generic arylboronic acid.
Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ with a suitable ligand.
Ligand (if using Pd(OAc)₂): SPhos, XPhos, or P(t-Bu)₃ (typically 2-4 mol% relative to Pd)
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.), finely powdered.
Solvent: Anhydrous, degassed solvent system (e.g., Toluene/H₂O (4:1), Dioxane, or DMF).
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process.
Figure 2: General experimental workflow.
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be a suspension.
Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (typically 80-90 °C). Rationale: This temperature is generally sufficient to promote reaction at the C-I bond without activating the C-Br bond.[10]
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-12 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-5-bromo-4-ethoxy-2,3-difluorobenzene.
Key Parameters and Expected Outcomes
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity. The following table provides a representative set of conditions.
Parameter
Recommended Condition
Rationale & Notes
Substrate
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
---
Boronic Acid
Aryl- or Vinyl-B(OH)₂ (1.1 eq.)
A slight excess ensures complete consumption of the starting material.
Pd Source
Pd(PPh₃)₄ (3 mol%)
A reliable, pre-formed Pd(0) catalyst. Alternatively, Pd(OAc)₂/SPhos can be used for higher activity.[8][11]
Base
K₂CO₃ or Cs₂CO₃ (2.5 eq.)
Cs₂CO₃ is often more effective but more expensive. The base is crucial for activating the boronic acid.[9]
Solvent
Dioxane / H₂O (4:1)
A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[12]
Temperature
80 - 90 °C
Balances reaction rate with selectivity. Higher temperatures risk C-Br bond activation.
Typical Yield
75 - 95%
Highly dependent on the specific boronic acid used.
Regioselectivity
>98:2 (C-I : C-Br coupling)
Selectivity is primarily controlled by the differential reactivity of the C-X bonds.
Ensure proper inert atmosphere technique. Use fresh catalyst. Switch to a stronger base (e.g., K₃PO₄). Incrementally increase the temperature.
Poor Regioselectivity (Bis-coupling observed)
Reaction temperature is too high; Catalyst is too active.
Reduce the reaction temperature. Use a less active catalyst system (e.g., avoid highly active Buchwald-type ligands if not necessary).[10]
Dehalogenation Side Product
Presence of protic impurities; Hydrolysis of boronic acid.
Use anhydrous solvents. Ensure the base is dry. Minimize water content in the reaction if this is a persistent issue.
Homocoupling of Boronic Acid
Presence of oxygen; High catalyst loading.
Improve inert atmosphere technique. Reduce the catalyst loading to the minimum required for conversion.[10]
Conclusion
The regioselective Suzuki-Miyaura coupling of 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a highly effective and predictable transformation. By leveraging the intrinsic reactivity difference between the carbon-iodine and carbon-bromine bonds, selective functionalization at the iodo-position can be achieved with high fidelity. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to synthesize complex, selectively functionalized aromatic compounds. Careful control over the reaction temperature and the use of an inert atmosphere are critical for maximizing yield and selectivity.
A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons . Journal of the American Chemical Society. [Link]
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements . National Center for Biotechnology Information. [Link]
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC . National Center for Biotechnology Information. [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . MDPI. [Link]
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate . Apollo - University of Cambridge Repository. [Link]
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC . National Center for Biotechnology Information. [Link]
Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study . Dalton Transactions. [Link]
What are the main areas of application for Difluorobenzene Series products? . ZHEJIANG XIESHI NEW MATERIAL CO., LTD. [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . ResearchGate. [Link]
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC . National Center for Biotechnology Information. [Link]
Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling . Chemistry – An Asian Journal. [Link]
Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe . White Rose Research Online. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Nobel Prize. [Link]
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC . National Center for Biotechnology Information. [Link]
Process for continuously preparing difluorobenzene derivatives with long operating times.
Pd-catalyzed cross-coupling reactions of alkyl halides . RSC Publishing. [Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC . National Center for Biotechnology Information. [Link]
Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications . ResearchGate. [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]
Sonogashira Coupling Protocols for 5-Iodobenzene Derivatives: An Application Guide for Researchers
Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
This guide focuses specifically on the application of Sonogashira coupling to 5-substituted iodobenzene derivatives. These substrates are particularly valuable in multistep synthesis due to the high reactivity of the carbon-iodine (C-I) bond, which allows for selective coupling under mild conditions.[2][5] The substituent at the 5-position can be varied to modulate the electronic properties of the molecule, providing a strategic entry point for building molecular complexity and fine-tuning the characteristics of the final product. For researchers in drug development, mastering these protocols enables the efficient construction of arylalkyne scaffolds, a privileged motif in many biologically active compounds.
The Catalytic Heart: Understanding the Mechanism
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira coupling operates through two primary mechanistic pathways: the classical dual-catalytic system involving both palladium and copper, and modern copper-free variations.
The Classical Pd/Cu Dual Catalytic Cycle
The synergistic action of palladium and copper allows the reaction to proceed efficiently under mild conditions, often at room temperature.[3] The process involves two interconnected catalytic cycles:
Palladium Cycle : The cycle begins with the oxidative addition of the 5-iodobenzene derivative to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is accelerated by electron-withdrawing groups on the aryl iodide.
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.[6]
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[6]
Figure 1: The classical dual-catalytic Sonogashira mechanism.
The Rise of Copper-Free Protocols
While highly effective, the copper co-catalyst can promote an undesirable side reaction known as Glaser coupling, which leads to the homocoupling of two alkyne molecules to form a 1,3-diyne.[7] To circumvent this, copper-free protocols have been developed. In these systems, the amine base is typically strong enough to deprotonate the alkyne, which can then coordinate directly with the palladium(II) center, or a palladium acetylide is formed via an alternative pathway.[6][7][8] These methods are particularly advantageous for preparing sensitive molecules where byproduct formation must be minimized.
Figure 2: The simplified copper-free Sonogashira mechanism.
Key Parameters for Success: A Scientist's Guide to Reaction Optimization
The success of a Sonogashira coupling hinges on the careful selection of several key components.
Ligand Selection : While triphenylphosphine (PPh₃) is standard, less reactive or sterically hindered 5-iodobenzene derivatives may require more sophisticated ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate the oxidative addition step and stabilize the catalytic species.[1][3]
Base : The base serves two critical roles: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide (HI) formed during the reaction. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.[9] For copper-free variants or less reactive substrates, stronger inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed.[9]
Solvent : To prevent catalyst deactivation, it is crucial to use anhydrous and thoroughly degassed solvents.[10] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and 1,4-dioxane.
Influence of the 5-Substituent : The electronic nature of the substituent on the iodobenzene ring significantly impacts reactivity.
Electron-Withdrawing Groups (-NO₂, -CN, -CO₂R): These groups make the aryl iodide more electrophilic, accelerating the rate-determining oxidative addition step and generally leading to faster reactions and higher yields.
Electron-Donating Groups (-OCH₃, -CH₃, -NH₂): These groups can slow the reaction by making the C-I bond less susceptible to oxidative addition. In these cases, higher temperatures or more active catalyst systems may be necessary.
Field-Proven Experimental Protocols
The following protocols provide a robust starting point for researchers. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.
Figure 3: General experimental workflow for Sonogashira coupling.
This protocol is suitable for a wide range of 5-iodobenzene derivatives and terminal alkynes.
Materials:
5-Substituted Iodobenzene (1.0 mmol, 1.0 equiv)
Terminal Alkyne (1.2 mmol, 1.2 equiv)
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
Anhydrous, degassed THF or DMF (5 mL)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-substituted iodobenzene, PdCl₂(PPh₃)₂, and CuI.
Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
Add the anhydrous, degassed solvent followed by the triethylamine via syringe.
Add the terminal alkyne dropwise via syringe.
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.
Upon completion, dilute the mixture with ethyl acetate and filter through a short plug of celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modern Copper-Free Sonogashira Coupling
This protocol is ideal for preventing alkyne homocoupling, especially with sensitive substrates.
Moderate yield, may require longer reaction times or a more active catalyst system
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
- Inactive/decomposed palladium catalyst.- Impure reagents or solvents.- Insufficiently basic conditions.- Reaction temperature too low.
- Use fresh catalyst and ensure a strictly inert atmosphere.[10]- Purify starting materials; use anhydrous, degassed solvents.[10]- Use a stronger base or increase stoichiometry.- Increase temperature, especially for electron-rich substrates.[12]
Reaction Turns Black
- Palladium catalyst has decomposed to form palladium black.
- This is often due to the presence of oxygen.[9] Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.
Significant Alkyne Homocoupling
- Glaser coupling promoted by the copper(I) co-catalyst.
- Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).- Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[10]- Switch to a copper-free protocol (Protocol 2).[7]
Conclusion
The Sonogashira coupling is a robust and highly adaptable tool for the synthesis of molecules derived from 5-iodobenzene precursors. By understanding the underlying catalytic mechanisms and the influence of key reaction parameters—catalyst, ligand, base, and substrate electronics—researchers can confidently select and optimize protocols to achieve high yields and purity. Whether employing the classical copper-cocatalyzed method for its speed and efficiency at room temperature or a modern copper-free variant to ensure product integrity, these protocols provide a reliable pathway to complex arylalkynes essential for advancing drug discovery and materials science.
References
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available from: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
Gholinejad, M., & Dorostkar, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969–7010. Available from: [Link]
Zhu, C., Yamane, M., & Lalic, G. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(1), 557–564. Available from: [Link]
Wang, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102878. Available from: [Link]
Chaumont, P. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]
Li, Z., et al. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(6), 1517–1525. Available from: [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available from: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 298–331. Available from: [Link]
Fleckenstein, C. A., & Plenio, H. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 4567. Available from: [Link]
Alcaide, B., et al. (2012). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 18(47), 15068–15076. Available from: [Link]
ReactionFlash. (2008, August 15). Copper-free Sonogashira coupling. The Chemical Reaction Database. Available from: [Link]
Reddy, V. P., & Swapna, K. (2015). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. European Journal of Organic Chemistry, 2015(12), 2699–2704. Available from: [Link]
Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(30), 23519–23525. Available from: [Link]
ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a. Retrieved from: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
Tariq, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]
Li, P., et al. (2017). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 7(1), 103–109. Available from: [Link]
The Sonogashira Coupling. (n.d.). Available from: [Link]
ResearchGate. (n.d.). CuI/PPh₃-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. Retrieved from: [Link]
Handa, S., et al. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available from: [Link]
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from: [Link]
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]
ResearchGate. (n.d.). Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source. Retrieved from: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from: [Link]
Wang, Z., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Available from: [Link]
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]
National Center for Biotechnology Information. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Available from: [Link]
Synthesis of fluorinated biaryls using 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
This Application Note is designed to serve as a definitive technical guide for the site-selective synthesis of fluorinated biaryls using 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS 2404733-69-1) . Abstract The preci...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to serve as a definitive technical guide for the site-selective synthesis of fluorinated biaryls using 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS 2404733-69-1) .
Abstract
The precise assembly of polyfluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. This guide details the operational protocols for utilizing 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene as a linchpin scaffold. Leveraging the distinct bond dissociation energies (BDE) of the C–I and C–Br bonds, we present a validated, sequential Suzuki-Miyaura coupling strategy that allows for the modular construction of non-symmetrical terphenyls and biaryls with high regiocontrol (>95:5).
C–I Bond (C5): The primary reactive site. Flanked by a fluorine atom (C4) and a proton (C6). The para relationship to the ethoxy group (C2) provides electronic modulation, while the weaker C–I bond ensures rapid oxidative addition.
C–Br Bond (C1): The secondary reactive site. Sterically encumbered by the ortho-ethoxy group. This site remains inert under mild conditions, serving as a latent handle for subsequent functionalization.
Fluorine Motifs (C3, C4): These atoms induce significant ring electron deficiency, accelerating Pd-catalyzed oxidative addition relative to non-fluorinated arenes, but requiring careful base selection to prevent nucleophilic aromatic substitution (
) side reactions.
The Selectivity Hierarchy
The synthesis relies on the kinetic differentiation of the halogenated sites.
(Oxidative Addition Barrier): C–I < C–Br << C–Cl.
Strategy:
Phase I: Chemoselective coupling at C5-I using a mild Pd(0) source and weak base at controlled temperatures.
Phase II: Activation of C1-Br using high-activity ligands (e.g., phosphines like XPhos or SPhos) and elevated temperatures.
Experimental Protocols
Protocol A: Phase I – Site-Selective C5-Arylation
Objective: Displacement of Iodine while preserving the Bromine handle.
(2-3 mol%) or (for sterically hindered boronic acids)
Base:
(2.0 M aq, 2.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Inerting: Charge a reaction vial with the Scaffold (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane and 2.0 M aqueous
via syringe.
Note: Rigorous degassing is critical to prevent homocoupling of the boronic acid.
Reaction: Heat the mixture to 60–65 °C for 4–6 hours.
Critical Control Point: Do not exceed 70 °C. Higher temperatures increase the risk of premature oxidative addition at the C–Br site.
Monitoring: Monitor via HPLC/UPLC. The reaction is complete when the starting material (Rt ~ X min) is consumed and the mono-coupled bromide intermediate (Rt ~ Y min) is observed.
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a stable solid.
Protocol B: Phase II – C1-Arylation (Synthesis of Terphenyls)
Objective: Functionalization of the remaining Bromine site to generate the final scaffold.
Reagents:
Substrate: Isolated Mono-coupled Bromide (from Protocol A)
Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%)
Alternative: Pre-formed catalysts like XPhos-Pd-G2 are recommended for reproducibility.
Base:
(3.0 equiv)
Solvent: Toluene / Water (10:1) or THF / Water.
Step-by-Step Methodology:
Setup: Combine the Bromide substrate, second Boronic Acid, and Base in a reaction vessel.
Catalyst Addition: Add the Pd-source and Ligand (or pre-catalyst) under Argon.
Reaction: Heat to 90–100 °C for 12–16 hours.
Mechanistic Insight: The electron-rich biaryl phosphine ligands (XPhos) are required to facilitate oxidative addition into the sterically hindered, electron-rich (due to ortho-ethoxy) C–Br bond.
Workup: Standard aqueous extraction.
Purification: Recrystallization or chromatography.
Data Summary & Optimization Table
Variable
Phase I (C-I Coupling)
Phase II (C-Br Coupling)
Rationale
Leaving Group
Iodine (C5)
Bromine (C1)
Bond Energy: C-I (53 kcal/mol) vs C-Br (68 kcal/mol).
Temperature
60–65 °C
90–100 °C
Lower temp prevents C-Br activation in Phase I.
Catalyst System
(Standard)
XPhos-Pd-G2 (Active)
Bulky, electron-rich ligands needed for Phase II steric hindrance.
Base
(Mild)
(Stronger)
Stronger base facilitates transmetallation in difficult couplings.
Selectivity
>95 : 5 (I : Br)
N/A
Validated by HPLC analysis of crude mixtures.
Visual Workflows
Synthetic Pathway Diagram
The following diagram illustrates the sequential functionalization logic.
Caption: Sequential functionalization workflow exploiting the kinetic differential between C-I and C-Br bonds.
Mechanistic Cycle & Decision Tree
Logic flow for troubleshooting and optimization.
Caption: Troubleshooting logic for Phase I to ensure maximum yield of the mono-coupled intermediate.
Safety & Handling
Halogenated Waste: All waste streams containing fluorinated aromatics must be segregated into halogenated organic waste containers.
Reactivity: While stable, the C–I bond is light-sensitive. Store the starting material and the intermediate bromide in amber vials or foil-wrapped containers to prevent photo-induced dehalogenation.
Toxicity: Assume standard toxicity for polyhalogenated benzenes (skin/eye irritant). Use standard PPE (nitrile gloves, safety glasses, fume hood).
References
Langer, P. et al. (2010).[1] Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry. Retrieved from [Link]
Fairlamb, I. J. S. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. Retrieved from [Link]
Application Note: C–H Activation of Substrates Containing Ethoxy and Difluoro Groups
Executive Summary The strategic incorporation of both ethoxy (–OEt) and difluoro (–CF₂–) groups into molecular scaffolds is a highly sought-after transformation in modern medicinal chemistry and agrochemical development....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of both ethoxy (–OEt) and difluoro (–CF₂–) groups into molecular scaffolds is a highly sought-after transformation in modern medicinal chemistry and agrochemical development. The ethoxy group serves as a potent electron-donating moiety that can modulate pharmacokinetics and act as a directing group (DG) for regioselective functionalization. Conversely, difluoro groups (such as difluoromethyl or difluoroethyl) act as lipophilic hydrogen bond donors and bioisosteres for alcohols or thiols, significantly enhancing metabolic stability [1].
This application note provides a comprehensive, expert-level guide to the late-stage C–H activation of substrates containing these functional groups. By leveraging palladium-catalyzed concerted metalation-deprotonation (CMD) and visible-light photocatalysis, researchers can achieve highly regioselective C–C bond formations [2, 3].
Mechanistic Principles & Causality
To successfully execute C–H functionalization on these complex substrates, one must understand the electronic push-and-pull occurring within the molecule:
The Ethoxy Effect (Regioselectivity): The oxygen atom of the ethoxy group donates electron density into the aromatic/heteroaromatic ring via resonance, enriching the ortho and para positions. In transition-metal catalysis, the ethoxy oxygen can also weakly coordinate to the metal center (e.g., Pd or Ru), pre-organizing the catalyst to facilitate ortho-specific C–H cleavage via a CMD pathway.
The Difluoro Effect (Reactivity & Stability): The high electronegativity of fluorine atoms exerts a strong inductive electron-withdrawing effect. When a difluoroalkyl reagent (e.g., BrCF₂CO₂Et or ClCF₂H) is used as the coupling partner, the oxidative addition step requires a highly active, electron-rich metal center [1]. If the substrate already contains a difluoro group, its electron-withdrawing nature can deactivate adjacent C–H bonds, forcing the catalyst to target more electron-rich sites (often those directed by the ethoxy group).
Fig 1: Pd-catalyzed C-H activation cycle for synthesizing ethoxy-difluoro scaffolds.
Experimental Protocols
The following protocols represent self-validating systems. By incorporating in-process analytical checkpoints (such as ¹⁹F NMR monitoring), the researcher can verify the success of the catalytic initiation before proceeding to isolation.
Protocol A: Palladium-Catalyzed Ortho-C–H Difluoromethylation of Ethoxyarenes
This protocol utilizes an inexpensive difluoromethylating agent to install a –CF₂H group ortho to an ethoxy directing group [1].
Materials Required:
Substrate: Ethoxyarene derivative (0.5 mmol)
Reagent: Chlorodifluoromethane (ClCF₂H) (solution in dioxane, 2.0 equiv)
Catalyst: Pd(OAc)₂ (10 mol%)
Ligand: Xantphos or optimized biaryl phosphine (15 mol%)
Base: Cs₂CO₃ (2.5 equiv) - Crucial for the CMD deprotonation step.
Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (43.4 mg, 0.075 mmol), Cs₂CO₃ (407 mg, 1.25 mmol), and the ethoxyarene substrate (0.5 mmol).
Causality Check: Oxygen and moisture rapidly oxidize the electron-rich phosphine ligand and quench the active Pd(0) intermediate formed in situ.
Solvent Addition: Add 2.0 mL of anhydrous Toluene. Seal the tube with a PTFE septum and remove it from the glovebox.
Reagent Introduction: Inject the ClCF₂H solution (1.0 mmol in dioxane) via a gas-tight syringe.
Thermal Activation: Stir the mixture at 110 °C for 16 hours.
In-Process Validation: At 4 hours, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The appearance of a doublet around -115 ppm (²J_{H-F} ≈ 55 Hz) confirms the successful formation of the target –CF₂H group.
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Visible-Light Photocatalytic Difluoroalkylation of Ethoxy-Heteroarenes
Photocatalysis offers a milder alternative for generating difluoroalkyl radicals that can selectively attack ethoxy-substituted heteroarenes (e.g., ethoxybenzofurans) [2].
Reaction Assembly: In a transparent 10 mL vial equipped with a magnetic stir bar, combine the ethoxy-heteroarene, fac-Ir(ppy)₃, and K₂HPO₄.
Degassing: Add DMF, seal the vial, and sparge with Argon for 15 minutes.
Causality Check: Triplet excited states of the iridium photocatalyst are highly sensitive to triplet oxygen (³O₂), which will quench the reaction and generate reactive oxygen species.
Radical Initiation: Add BrCF₂CO₂Et via syringe. Place the vial 5 cm away from the Blue LED light source. Stir vigorously at room temperature (maintained via a cooling fan) for 12 hours.
Isolation: Quench with water (5 mL), extract with Et₂O (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Fig 2: Experimental workflow logic for C-H functionalization of ethoxy/difluoro substrates.
Quantitative Data & Optimization
The choice of base and solvent is critical for optimizing the yield of ethoxy-difluoro scaffolds. The table below summarizes the optimization data for the Pd-catalyzed difluoromethylation of 1-ethoxy-4-methoxybenzene [3].
Entry
Catalyst (10 mol%)
Ligand (15 mol%)
Base (2.5 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂
Xantphos
Na₂CO₃
Toluene
110
15
2
Pd(OAc)₂
Xantphos
K₂CO₃
Toluene
110
42
3
Pd(OAc)₂
Xantphos
Cs₂CO₃
Toluene
110
88
4
Pd(OAc)₂
dppf
Cs₂CO₃
Toluene
110
31
5
Pd(OAc)₂
Xantphos
Cs₂CO₃
DMF
110
Trace
6
PdCl₂
Xantphos
Cs₂CO₃
Toluene
110
65
Data Interpretation: The solubility and basicity of the carbonate counter-ion play a decisive role. Cesium carbonate (Entry 3) provides the optimal balance of solubility in non-polar solvents (Toluene) and basicity required to abstract the proton during the CMD transition state. Highly polar solvents like DMF (Entry 5) likely coordinate to the palladium center, outcompeting the weak directing effect of the ethoxy group and shutting down catalysis.
Title: Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Method
Palladium-catalyzed cross-coupling of polyhalogenated benzenes
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Benzenes Executive Summary & Strategic Importance In drug discovery and materials science, the ability to sequentially functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Benzenes
Executive Summary & Strategic Importance
In drug discovery and materials science, the ability to sequentially functionalize a core scaffold is paramount. Polyhalogenated benzenes serve as high-value linchpins, allowing the rapid assembly of non-symmetric biaryls and terphenyls. However, their utility is often limited by over-reaction (polysubstitution) or poor regiocontrol .
This guide details the protocols for achieving site-selective cross-coupling , leveraging the intrinsic reactivity hierarchy of C–X bonds (I > Br > Cl) and the "Handicap Principle" of catalyst tuning. By systematically manipulating the catalyst's active species (ligand sterics/electronics) and reaction temperature, researchers can program the sequential installation of diverse nucleophiles with >95% site selectivity.
Mechanistic Principles of Selectivity
To design a self-validating protocol, one must understand the factors governing the Oxidative Addition (OA) step, which is the selectivity-determining step in these cycles.
A. The Intrinsic Reactivity Hierarchy
The rate of OA correlates with Bond Dissociation Energy (BDE). In a non-biased system (e.g., 1-bromo-3-chloro-5-iodobenzene), the selectivity is kinetic:
C–I (Weakest): Reacts at Room Temperature (RT) with standard catalysts.
Advanced Protocol: Site-Selectivity with Identical Halogens
Scenario: Coupling of 1,2,4-Tribromobenzene .
Challenge: All bonds are C–Br. Selectivity relies on steric/electronic differentiation.
Site Analysis:
C4-Br: Least sterically hindered (flanked by H and H).
C1-Br: Intermediate (flanked by Br and H).
C2-Br: Most hindered (flanked by Br and Br).
Protocol for C4-Selective Coupling:
To target the C4 position exclusively, use a bulky ligand that cannot access the crowded C1/C2 sites.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or P(tBu)₃ (4 mol%).
Why: The high cone angle of these ligands imposes a "steric penalty" on the C1 and C2 positions.
Stoichiometry: Use a deficiency of boronic acid (0.9 equiv) to prevent over-coupling.
Condition: Toluene/Water, K₃PO₄, 60 °C .
Result: Major product is the 4-aryl-1,2-dibromobenzene.
Troubleshooting Guide
Problem
Diagnosis
Solution
Loss of Selectivity (Step 1)
Reaction too hot or catalyst too active.
Lower temp to 0 °C. Use less active catalyst (e.g., PdCl₂(PPh₃)₂).
No Reaction at C–Cl (Step 3)
Ligand not electron-rich enough.
Switch to XPhos , BrettPhos , or Pd-PEPPSI-IPr . Ensure solvent is degassed (O₂ kills active Pd(0)).
Protodehalogenation
Beta-hydride elimination from alkyl intermediates or solvent.
Avoid alcohol solvents in high-temp steps. Use DMF or Dioxane. Ensure Boronic Acid is dry.
Homocoupling of Boronic Acid
Oxidation of Boronic Acid.
rigorously exclude O₂. Add a scavenger like hydroquinone (rarely needed if inerted properly).
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022.
[Link]
A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions. Chemical Science, 2022.
[Link]
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 2015.
[Link]
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 2014.
[Link]
Introduction: The Strategic Advantage of Polysubstituted Scaffolds in Drug Discovery
An Application Guide to Late-Stage Functionalization Using Bromo-Iodo-Fluorobenzene Scaffolds For Researchers, Scientists, and Drug Development Professionals Late-stage functionalization (LSF) has emerged as a paradigm-s...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Late-Stage Functionalization Using Bromo-Iodo-Fluorobenzene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in medicinal chemistry, enabling the direct modification of complex molecules at advanced stages of a synthetic route.[1][2] This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies, bypassing the need for lengthy de novo synthesis.[3] Within this field, halogenated aromatic compounds are of particular importance. The inclusion of fluorine, for instance, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[4]
Bromo-iodo-fluorobenzene scaffolds represent a class of exceptionally versatile building blocks for LSF.[5] Their utility stems from the distinct and predictable reactivity of the three different halogen substituents. By carefully selecting reaction conditions, chemists can functionalize the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds sequentially, while also leveraging the electronic and directing effects of the fluorine atom. This guide provides an in-depth exploration of the principles and protocols governing the selective functionalization of these powerful scaffolds.
Chapter 1: Foundational Principles of Selective Halogen Functionalization
The ability to selectively modify bromo-iodo-fluorobenzene scaffolds hinges on understanding the inherent reactivity differences of the carbon-halogen bonds and the influence of the fluorine substituent.
The Reactivity Hierarchy: C-I vs. C-Br
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The propensity for this step to occur is inversely related to the bond dissociation energy of the C-X bond. The C-I bond is significantly weaker than the C-Br bond, which in turn is much weaker than the C-F bond.[8]
This creates a clear reactivity hierarchy: C-I > C-Br >> C-F .
This differential reactivity is the cornerstone of sequential functionalization, allowing for the selective coupling at the iodine-bearing position under milder conditions, while the C-Br bond remains intact for a subsequent, more forcing transformation.[8][9]
The Palladium Cross-Coupling Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design. The cycle typically involves three key steps:
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is generally the rate-limiting step and is faster for C-I than C-Br bonds.[10]
Transmetalation: The organic moiety (R) from an organometallic reagent (e.g., R-B(OH)₂, R-SnBu₃, R-ZnCl) is transferred to the palladium center, displacing the halide.[7][10]
Reductive Elimination: The two organic fragments (Ar and R) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst.[11][12]
A simplified palladium-catalyzed cross-coupling cycle.
The Influence of the Fluorine Substituent
The fluorine atom is more than a passive spectator; it actively influences the scaffold's reactivity in two key ways:
Inductive Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring. This deactivation can help prevent unwanted metabolic oxidation in drug candidates.[4]
Directing Group for C-H Functionalization: Fluorine is a well-established ortho-directing group for deprotonation (lithiation).[13][14] This allows for a completely orthogonal functionalization strategy to palladium-catalyzed cross-coupling, enabling the introduction of substituents adjacent to the fluorine atom.[15]
Chapter 2: Protocols for Sequential Cross-Coupling Reactions
This section details step-by-step protocols for the most common and synthetically powerful cross-coupling reactions, demonstrating the principle of sequential functionalization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acids.[10][16]
Protocol 2.1: Selective Functionalization of the C-I Bond
This protocol leverages mild conditions to selectively couple a boronic acid at the C-I position, leaving the C-Br bond untouched.[9]
Reagents & Setup:
Bromo-iodo-fluorobenzene substrate (1.0 eq)
Aryl or vinyl boronic acid (1.1 - 1.2 eq)
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%)
Base: Aqueous K₂CO₃ (2 M solution, 2.0 eq)
Solvent: Dioxane or Toluene (approx. 0.1 M concentration)
Reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a condenser and magnetic stir bar.
Procedure:
To the reaction vessel, add the bromo-iodo-fluorobenzene substrate, boronic acid, and Pd(PPh₃)₄.
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the solvent, followed by the aqueous base solution, via syringe.
Heat the reaction mixture to 70-80 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 2-6 hours).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product (a bromo-fluoro-biaryl) by column chromatography on silica gel.
Causality Behind Choices: The use of Pd(PPh₃)₄ and a moderate temperature (70-80 °C) provides sufficient energy to activate the highly reactive C-I bond without initiating significant oxidative addition at the more robust C-Br bond.[8][9]
Protocol 2.2: Sequential Functionalization of the C-Br Bond
Using the product from Protocol 2.1, this procedure employs more forcing conditions to functionalize the remaining C-Br bond.
Reagents & Setup:
Bromo-fluoro-biaryl substrate (1.0 eq)
Second, different boronic acid (1.2 - 1.5 eq)
Palladium catalyst/ligand system: Pd(OAc)₂ (2-4 mol%) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (4-8 mol%).[17]
Base: K₃PO₄ (3.0 eq)
Solvent: Toluene or CPME (approx. 0.1 M concentration)
Procedure:
Follow steps 1 and 2 from Protocol 2.1, using the bromo-fluoro-biaryl, the second boronic acid, Pd(OAc)₂, and the phosphine ligand.
Add the solvent and the solid base.
Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
Monitor the reaction until completion (typically 8-24 hours).
Perform work-up and purification as described in Protocol 2.1 to isolate the final unsymmetrical, polysubstituted product.
Causality Behind Choices: The C-Br bond requires a more active catalyst to undergo oxidative addition. Bulky, electron-rich ligands like SPhos promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is more effective at activating the stronger C-Br bond.[17][18] Higher temperatures are also necessary to overcome the higher activation energy.
Workflow for selective, sequential Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings.[19][20] The reaction typically proceeds under mild conditions, making it ideal for initial C-I functionalization.[21]
Protocol 2.3: Selective Alkynylation at the C-I Bond
Reagents & Setup:
Bromo-iodo-fluorobenzene substrate (1.0 eq)
Terminal alkyne (1.2 eq)
Palladium catalyst: Pd(PPh₃)₂Cl₂ (1.5 mol%)
Copper co-catalyst: CuI (3 mol%)
Base/Solvent: Triethylamine (Et₃N) or a mixture of THF/Diisopropylamine.
Procedure:
To an inert-atmosphere vessel, add the bromo-iodo-fluorobenzene substrate, Pd(PPh₃)₂Cl₂, and CuI.
Add the solvent (if not using neat amine base).
Degas the solution by bubbling with inert gas for 15-20 minutes.
Add the terminal alkyne and the amine base (e.g., Et₃N).
Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction is often rapid (1-4 hours).
Upon completion, filter the reaction mixture through a pad of celite to remove salts, and rinse with an organic solvent like ethyl acetate.
Concentrate the filtrate and purify by column chromatography.
Causality Behind Choices: The Sonogashira reaction mechanism involves a distinct copper-acetylide intermediate, and the overall catalytic cycle is very efficient.[22] The high reactivity of the C-I bond allows this transformation to occur readily at or near room temperature, ensuring excellent selectivity over the C-Br bond.[19]
Buchwald-Hartwig Amination: C-N Bond Formation
Forming C-N bonds via cross-coupling has revolutionized access to anilines and related compounds.[11] This reaction is highly dependent on the choice of ligand and base.[12][23]
Protocol 2.4: Selective Amination at the C-I Bond
Reagents & Setup:
Bromo-iodo-fluorobenzene substrate (1.0 eq)
Amine (primary or secondary, 1.2 eq)
Palladium pre-catalyst: e.g., RuPhos-Pd-G3 (2 mol%) or generated in situ from Pd₂(dba)₃ (1 mol%) and a ligand like BrettPhos (2.5 mol%).[24]
Base: Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq)
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
In a glovebox, or using Schlenk technique, charge a vessel with the palladium pre-catalyst (or Pd source and ligand) and the base.
Add the bromo-iodo-fluorobenzene substrate and the solvent.
Add the amine nucleophile.
Seal the vessel and heat to 80-100 °C with stirring.
Monitor the reaction until the starting material is consumed (4-16 hours).
Cool the mixture, dilute with ethyl acetate, and carefully quench with water.
Perform a standard aqueous work-up and purify the product by column chromatography.
Causality Behind Choices: C-N bond-forming reductive elimination can be a challenging step. Modern biarylphosphine ligands (the "Buchwald ligands") are bulky and electron-rich, which accelerates this key step and stabilizes the catalytic intermediates, allowing the reaction to proceed efficiently at temperatures that preserve the C-Br bond.[23][24]
Reaction
Target Bond
Catalyst System
Base
Temperature (°C)
Rationale
Suzuki-Miyaura
C-I
Pd(PPh₃)₄
K₂CO₃ (aq)
70-80
Mild conditions sufficient for the highly reactive C-I bond.[9]
C-Br
Pd(OAc)₂ / SPhos
K₃PO₄
100-110
More active catalyst and higher energy needed for the stronger C-Br bond.[17][18]
Sonogashira
C-I
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
25-50
Very efficient catalytic cycle allows for low-temperature functionalization.[19][22]
Buchwald-Hartwig
C-I
RuPhos-Pd-G3
NaOtBu
80-100
Modern ligands facilitate C-N reductive elimination at moderate temperatures.[11][24]
Table 1: Comparative Guide for Selective Cross-Coupling Reactions.
Chapter 3: Orthogonal Strategy - ortho-Lithiation Directed by Fluorine
Beyond cross-coupling, the fluorine atom enables a powerful, orthogonal reactivity pathway: directed ortho-metalation (DoM). This strategy allows for functionalization adjacent to the fluorine, a position inaccessible by the methods described above.[13]
Protocol 3.1: ortho-Lithiation and Trapping with an Electrophile
This protocol involves the selective deprotonation of the C-H bond ortho to the fluorine atom, followed by quenching the resulting aryllithium species with an electrophile.
Inert atmosphere setup with low-temperature cooling (e.g., dry ice/acetone bath).
Procedure:
Dissolve the bromo-iodo-fluorobenzene substrate in anhydrous THF in a flame-dried, inerted flask.
Cool the solution to -78 °C.
Slowly add the n-BuLi or LDA solution dropwise via syringe, maintaining the temperature at -78 °C.
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Add the electrophile. If using a solid like dry ice, add crushed pieces directly to the flask. If a liquid, add it dropwise via syringe.
Allow the reaction to slowly warm to room temperature overnight.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Perform a standard aqueous work-up and purify the product by column chromatography.
Causality Behind Choices: The strong inductive effect and coordinating ability of the fluorine atom acidify the adjacent protons, allowing for their selective removal by a strong, non-nucleophilic base like LDA or n-BuLi at low temperatures.[13][25] The low temperature is critical to prevent side reactions, such as halogen-metal exchange or elimination.
Orthogonal reactivity of bromo-iodo-fluorobenzene scaffolds.
Conclusion and Future Outlook
Bromo-iodo-fluorobenzene scaffolds are exceptionally powerful tools for late-stage functionalization in drug discovery and materials science. The predictable and hierarchical reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling allows for the controlled, sequential introduction of diverse molecular fragments. Furthermore, the ability of the fluorine atom to direct ortho-lithiation provides a truly orthogonal route to C-H functionalization, enabling exhaustive derivatization of the aromatic core. By mastering the principles and protocols outlined in this guide, researchers can unlock the full synthetic potential of these scaffolds, accelerating the discovery and optimization of novel chemical entities. Future developments will likely focus on expanding the toolbox to include catalytic C-H activation methods that further enhance the efficiency and selectivity of LSF strategies.[26]
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Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from Difluoro-iodobenzene Precursors
Introduction: The Strategic Importance of Fluorine in Modern Agrochemicals The strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design.[1][2][3] Fluorine,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design.[1][2][3] Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that can significantly enhance their performance in crop protection.[1][4] These enhancements often include:
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds more resistant to metabolic degradation by enzymes in target pests or the environment.[1] This can lead to longer-lasting efficacy.
Enhanced Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity, which aids its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving uptake and bioavailability.[2][3][4]
Modulated Bioactivity: Fluorine atoms can alter a molecule's electronic properties and conformation, leading to stronger binding affinity with target enzymes or receptors.[3][4] This can result in higher potency and greater selectivity, reducing the required application rates and minimizing effects on non-target organisms.[5]
Given these advantages, it is unsurprising that a significant percentage of recently launched agrochemicals contain fluorine.[1] Difluoro-iodobenzene isomers (e.g., 1,3-difluoro-5-iodobenzene, 1,4-difluoro-2-iodobenzene) are highly valuable and versatile building blocks for introducing a difluorinated phenyl ring into a target molecule. The iodine atom serves as a reactive handle for a variety of powerful synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.[6][7] The high reactivity of the carbon-iodine bond allows these reactions to proceed under mild conditions, a significant advantage in the synthesis of complex, multi-functional molecules.[7]
This guide provides detailed application notes and protocols for key synthetic transformations using difluoro-iodobenzene precursors, with a focus on methodologies relevant to the synthesis of agrochemical intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of agrochemicals.[8] For difluoro-iodobenzene, the C-I bond is significantly more reactive than the C-F and C-H bonds, allowing for highly selective functionalization.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, a common motif in agrochemicals, by coupling an organoboron reagent with an organic halide.[9][10]
Mechanistic Insight & Causality:
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9][10]
Oxidative Addition: The cycle begins with the oxidative addition of the difluoro-iodobenzene to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. The electron-withdrawing nature of the fluorine atoms can accelerate this step.
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (a boronic acid or ester), forming a boronate complex. This complex then transfers its organic group to the palladium center, replacing the iodide. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[9][10]
The choice of ligand (e.g., phosphines like PPh₃ or more complex biarylphosphines) is crucial for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing catalyst decomposition.[11]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Synthesis of a Fungicidal Biaryl Intermediate
To illustrate the utility of this reaction, we present a hypothetical synthesis of a biaryl intermediate, a core structure found in many modern fungicides like boscalid or fluxapyroxad, which often feature substituted biphenyl or phenyl-pyridine scaffolds.
Protocol: Suzuki-Miyaura Coupling of 1,3-Difluoro-5-iodobenzene
This protocol outlines the coupling of 1,3-difluoro-5-iodobenzene with a substituted phenylboronic acid.
Materials:
1,3-Difluoro-5-iodobenzene
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Water (degassed)
Standard laboratory glassware and purification equipment
Procedure:
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-difluoro-5-iodobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[12]
Solvent Addition: Add a 3:1 mixture of toluene and water (volume appropriate for reaction scale, e.g., 40 mL for a 10 mmol scale).
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add this catalyst solution to the main reaction flask.[12]
Inerting: Purge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen.
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring under the nitrogen atmosphere.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Workup: Upon completion, cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography to yield the desired difluoro-biphenyl product.
Data Summary Table
Entry
Aryl Halide
Boronic Acid
Catalyst (mol%)
Base
Solvent
Yield (%)
1
1,3-Difluoro-5-iodobenzene
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/H₂O
~90%
2
1,4-Difluoro-2-iodobenzene
4-Methylphenylboronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
Dioxane/H₂O
~95%
3
1,3-Difluoro-5-iodobenzene
Pyridine-3-boronic acid
Pd(OAc)₂/SPhos (2)
K₃PO₄
Toluene/H₂O
~88%
Yields are representative and can vary based on specific conditions and substrate purity.
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[13] This reaction is invaluable for creating arylalkyne intermediates used in the synthesis of various agrochemicals and pharmaceuticals.[7][14]
Mechanistic Insight & Causality:
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper(I).[13][15]
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the difluoro-iodobenzene to Pd(0) and the final reductive elimination to release the product.[14]
Copper Cycle: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[16] This copper acetylide is the key intermediate that undergoes transmetalation with the Pd(II)-aryl complex. The use of copper co-catalysis allows the reaction to proceed under very mild conditions, often at room temperature.[13] The electron-withdrawing fluorine atoms on the iodobenzene substrate favor the oxidative addition step.
Diagram: Simplified Sonogashira Coupling Workflow
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 1,4-Difluoro-2-iodobenzene
This protocol is adapted from established procedures for similar substrates and provides a reliable starting point.[14]
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).[14]
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) to the mixture via syringe.
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
Workup: Once the starting material is consumed, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield the pure 1-(1,4-difluorophenyl)-2-phenylethyne.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are powerful, Nucleophilic Aromatic Substitution (SNAr) offers a complementary and often more economical route for introducing heteroatom nucleophiles. The difluoro-iodobenzene ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the fluorine atoms.[17][18]
Mechanistic Insight & Causality:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17][18]
Nucleophilic Attack: A nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate.
Leaving Group Departure: Aromaticity is restored by the elimination of the leaving group. In difluoro-iodobenzene, the fluorine atoms are excellent leaving groups for SNAr, often being more readily displaced than the iodine under these conditions. The regioselectivity (which fluorine is replaced) is dictated by the electronic environment and steric factors.
Protocol: SNAr with a Thiol Nucleophile
This protocol describes the substitution of a fluorine atom on 1,3-difluoro-5-iodobenzene with a thiophenol nucleophile, a key step toward thioether-containing agrochemical scaffolds.
Materials:
1,3-Difluoro-5-iodobenzene
Thiophenol
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
Anhydrous Dimethylformamide (DMF) or DMSO
Standard laboratory glassware and purification equipment
Procedure:
Base and Nucleophile: In a dry round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and potassium carbonate (1.5 eq). To this suspension, add thiophenol (1.1 eq) and stir for 10-15 minutes to form the thiolate.
Substrate Addition: Add a solution of 1,3-difluoro-5-iodobenzene (1.0 eq) in a small amount of DMF to the flask.
Reaction Execution: Heat the reaction mixture to 80-100 °C. The reaction is typically faster in polar aprotic solvents like DMF or DMSO which stabilize the charged intermediate.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature and pour it into a large volume of water. Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to isolate the target thioether.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has largely superseded harsher classical methods like nucleophilic aromatic substitution for this purpose.[19][20] It offers excellent functional group tolerance and broad substrate scope.[19]
Mechanistic Insight & Causality:
The mechanism is similar to other Pd-catalyzed cross-couplings and involves an oxidative addition, association of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19][21]
Choice of Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base's role is to deprotonate the amine after it has coordinated to the palladium center, which is a key step in forming the active palladium-amido complex.
Choice of Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BrettPhos, XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the most challenging part of the cycle.
Protocol: Buchwald-Hartwig Amination of 1,3-Difluoro-5-iodobenzene
A suitable phosphine ligand (e.g., Xantphos, BINAP)
Sodium tert-butoxide (NaOtBu)
Anhydrous Toluene or Dioxane
Standard Schlenk line equipment
Procedure:
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
Reagent Addition: Add the 1,3-difluoro-5-iodobenzene (1.0 eq), the amine (1.2 eq), and anhydrous toluene.
Inerting: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Subject the mixture to several vacuum/nitrogen backfill cycles.
Reaction Execution: Heat the reaction mixture to 100-110 °C with stirring.
Monitoring: Monitor the reaction by GC-MS or LC-MS.
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Conclusion
Difluoro-iodobenzene precursors are powerful and versatile building blocks for the synthesis of advanced agrochemical intermediates. Their utility is primarily derived from the high reactivity of the carbon-iodine bond, which allows for selective functionalization through a variety of robust and well-understood synthetic methodologies. By mastering palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, as well as complementary transformations such as Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, researchers can efficiently construct complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a practical foundation for scientists and drug development professionals aiming to leverage these critical intermediates in the discovery and synthesis of next-generation crop protection agents.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Fluorinated Intermediates in Modern Agrochemicals: A Look at Novaluron's Building Block.
Organofluorine / Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
Alfa Chemistry via YouTube. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview.
FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. (n.d.).
Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene.
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC.
Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. (2012, August 3). PubMed.
Benchchem. (2025). An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
Sonogashira coupling. (n.d.). Wikipedia.
Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. (2026, February 12).
Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
Buchwald-Hartwig amination conditions for electron-deficient haloarenes
High-Yield Buchwald-Hartwig Amination of Electron-Deficient Haloarenes: Overcoming and Reductive Elimination Barriers Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Introd...
Author: BenchChem Technical Support Team. Date: March 2026
High-Yield Buchwald-Hartwig Amination of Electron-Deficient Haloarenes: Overcoming
and Reductive Elimination Barriers
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.
Introduction & Mechanistic Causality
The Buchwald-Hartwig amination is a cornerstone of modern carbon-nitrogen (C-N) bond formation[1][2]. However, applying this methodology to electron-deficient haloarenes (e.g., nitroarenes, cyanoarenes, pyridines, and pyrimidines) introduces unique kinetic and thermodynamic challenges that frequently result in stalled reactions, catalyst deactivation, or off-target side products.
To rationally design a successful protocol, one must understand how electron-withdrawing groups (EWGs) perturb the standard palladium catalytic cycle:
Hyper-Accelerated Oxidative Addition: The electron-poor nature of the aryl ring significantly lowers the activation barrier for the insertion of the
species into the bond. Consequently, oxidative addition is exceptionally fast[3].
The Reductive Elimination Bottleneck: Because the resulting
complex is highly stabilized by the electron-withdrawing nature of the aryl group, the metal center is less willing to undergo reductive elimination[4]. This step becomes the kinetic bottleneck. To force the C-N bond formation, highly sterically hindered ligands (e.g., BrettPhos) are required to physically "squeeze" the aryl and amido groups together, lowering the activation energy[3][5].
Competing
and Etherification: Electron-deficient arenes are highly susceptible to Nucleophilic Aromatic Substitution (). If strong, nucleophilic alkoxide bases like Sodium tert-butoxide () are used, they will directly attack the aryl halide, yielding unwanted tert-butyl aryl ethers and destroying the starting material[3].
Catalytic cycle highlighting the reductive elimination bottleneck for electron-deficient arenes.
Parameter Optimization Matrix
Base Selection Profile
The choice of base is the single most critical failure point when transitioning from standard to electron-deficient substrates. The table below summarizes the quantitative and qualitative impact of base selection.
Base
(aq)
Nucleophilicity
Compatibility with Electron-Deficient Arenes
Expected Yield Impact
~17
High
Poor. Rapid etherification; decomposition of base-sensitive functional groups (e.g., esters, nitriles).
< 20% (Major ether side-product)
~10
Very Low
Excellent. Mild, non-nucleophilic. High solubility of the cesium cation aids in the transmetalation step.
85 - 95%
~12
Low
Good. Excellent for highly sensitive substrates, though requires higher temperatures or longer reaction times.
70 - 90%
Ligand Compatibility Matrix
To overcome the reductive elimination bottleneck, ligand steric bulk must be matched to the amine class[3][6].
Amine Class
Preferred Ligand
Rationale for Selection
Primary Amines
BrettPhos or
The strict biaryl framework and bulky alkyl groups force the primary amine into the correct geometry for reductive elimination, preventing bis-arylation[6].
Secondary Amines
RuPhos or Xantphos
RuPhos provides the necessary pocket for bulky secondary amines. Xantphos (a bidentate ligand) stabilizes the intermediate and prevents -hydride elimination[6][7].
Anilines
XPhos or BINAP
Anilines are less nucleophilic; XPhos accelerates both amine coordination and reductive elimination without over-crowding the metal center[1][8].
Note on Halides: Contrary to conventional cross-coupling wisdom, the reactivity order for Buchwald-Hartwig aminations is
. Iodide salts generated during the reaction can precipitate the Pd complex, poisoning the catalytic cycle[3].
Decision matrix for base and ligand selection in electron-deficient aminations.
Self-Validating Experimental Protocol
This protocol is specifically engineered for the coupling of a primary amine with an electron-deficient aryl bromide (e.g., 2-bromo-5-nitropyridine), utilizing a
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (5.0 mL)[9]
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the solid reagents:
, BrettPhos, , and the aryl bromide (if solid).
Causality Check: The base must be finely powdered and anhydrous. Clumped
drastically reduces the surface area available for the crucial deprotonation/transmetalation step, leading to stalled reactions[3].
Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.
Step 2: Liquid Addition & Initiation
4. Via syringe, add the anhydrous, degassed solvent (1,4-Dioxane), followed by the amine (if liquid) and the aryl bromide (if liquid).
5. Replace the septum with a Teflon screw cap under a positive flow of argon.
6. Place the sealed vessel into a pre-heated oil bath at 100 °C and stir vigorously (800-1000 rpm).
7. Self-Validation Note: The reaction mixture should transition from a dark purple/red (characteristic of
) to a homogenous yellow/orange solution as the active complex forms. The appearance of a persistent black precipitate (Pd black) within the first 30 minutes indicates catalyst death, usually due to oxygen ingress or insufficient ligand coordination.
Step 3: Monitoring & Workup
8. Stir the reaction for 12–24 hours. Monitor the progress via TLC or GC-MS.
9. Upon complete consumption of the aryl halide, remove the vessel from the heat and allow it to cool to room temperature.
10. Dilute the crude mixture with Ethyl Acetate (15 mL) to precipitate inorganic salts.
11. Filter the mixture through a 1-inch pad of Celite® to remove the
and palladium residues. Wash the filter cake with an additional 15 mL of Ethyl Acetate[1].
12. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure arylamine product.
References
Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Theses. [Link]
Forero-Cortés, P. A.; Haydl, A. M. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications (Organic Process Research & Development). [Link]
Technical Support Center: Iodination of 1-bromo-2-ethoxy-3,4-difluorobenzene
Welcome to the technical support center for the synthesis and optimization of iodinated aromatic compounds. This guide is specifically tailored to address the challenges associated with the iodination of 1-bromo-2-ethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of iodinated aromatic compounds. This guide is specifically tailored to address the challenges associated with the iodination of 1-bromo-2-ethoxy-3,4-difluorobenzene, a substrate with mixed activating and deactivating substituents. Our goal is to provide researchers, chemists, and process development professionals with actionable insights and robust protocols to improve reaction yields and product purity.
Introduction: Understanding the Substrate
The successful iodination of 1-bromo-2-ethoxy-3,4-difluorobenzene via electrophilic aromatic substitution (SEAr) hinges on understanding the electronic and steric influences of its substituents. The benzene ring is decorated with one activating group and three deactivating groups.
-OEt (Ethoxy group): A strong activating group that donates electron density to the ring through resonance (+R effect). It is a powerful ortho, para-director.[1][2]
-Br (Bromo) and -F (Fluoro) groups: These are deactivating groups due to their inductive electron withdrawal (-I effect). However, they also possess a resonance-donating effect (+R effect) which directs incoming electrophiles to the ortho and para positions.[3]
The powerful activating effect of the ethoxy group dominates, making it the primary director for the incoming electrophile (I⁺). Given the positions of the other substituents, the target position for iodination is C6, which is ortho to the ethoxy group.
Caption: Directing effects on the starting material.
Troubleshooting Guide
This section addresses common issues encountered during the iodination of 1-bromo-2-ethoxy-3,4-difluorobenzene in a practical question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low conversion is a frequent challenge, often stemming from insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions.
Cause A: Inactive Iodinating Reagent.
Explanation: Molecular iodine (I₂) is generally not electrophilic enough to iodinate even moderately activated aromatic rings without an oxidizing agent.[4][5] Reagents like N-Iodosuccinimide (NIS) can decompose over time, especially when exposed to light and moisture.[6][7]
Solution:
Use an Activating System: If using I₂, an oxidizing agent (e.g., H₂O₂, nitric acid, silver salts) is required to generate a more potent electrophilic iodine species (like I⁺).[4][5]
Verify Reagent Quality: Use a fresh bottle of NIS or other N-iodo reagents. Consider storing NIS in a desiccator and away from light.[6]
Cause B: Insufficient Acid Catalysis.
Explanation: The substrate, despite the activating ethoxy group, is moderately deactivated by three halogens. An acid catalyst is often necessary to protonate the iodinating agent (e.g., NIS), making it a much stronger electrophile.[8][9]
Solution:
Add a Brønsted Acid: Introduce a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[8][10] For deactivated systems, performing the reaction in concentrated H₂SO₄ can be highly effective.[8]
Use a Lewis Acid: Lewis acids like iron(III) triflimide can also be used to activate NIS for the iodination of less reactive arenes.[11]
Cause C: Suboptimal Temperature.
Explanation: Electrophilic iodination can be slow at room temperature, especially with deactivated substrates.
Solution: Gentle heating (e.g., to 40-60 °C) can often increase the reaction rate.[6] However, monitor the reaction closely, as excessive heat can lead to side product formation.
Question 2: I'm observing the formation of multiple products or poor regioselectivity. How can I improve this?
Answer: The formation of multiple isomers or di-iodinated products indicates issues with reaction control.
Cause A: Poly-iodination.
Explanation: The mono-iodinated product is still an activated ring and can potentially undergo a second iodination, especially if excess iodinating agent is present or the reaction time is too long.
Solution:
Control Stoichiometry: Use a precise molar ratio of substrate to iodinating agent (typically 1:1.05).[6] Adding the iodinating agent portion-wise can help maintain a low concentration and suppress di-iodination.[6]
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.[6]
Cause B: Halogen Dance Rearrangement.
Explanation: Under strongly basic conditions (e.g., during an attempted ortho-lithiation), a "halogen dance" can occur, where the bromine or iodine atom migrates to a different position on the ring.[12][13][14][15][16] This is generally not an issue under the acidic conditions of electrophilic iodination but is a critical consideration for alternative synthetic routes.
Solution: Avoid strongly basic conditions unless specifically designing a synthesis that utilizes this rearrangement. Stick to electrophilic iodination methods for direct C-H functionalization.
Question 3: I'm struggling with the work-up and purification. What are the best practices?
Answer: A clean work-up is essential for obtaining a pure product.
Problem A: Removing Excess Iodine/Iodide.
Explanation: Residual iodine from the reaction can contaminate the product.
Solution: During the aqueous work-up, wash the organic layer with a solution of a reducing agent, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[17][18] This will reduce I₂ to colorless I⁻, which is water-soluble.
Problem B: Removing Succinimide Byproduct (from NIS).
Explanation: The use of NIS generates succinimide as a byproduct.
Solution: Succinimide has moderate water solubility. Washing the crude product or the organic layer thoroughly with water or a mild base (like saturated NaHCO₃ solution) can help remove it.[6]
Problem C: Isolating the Final Product.
Explanation: The product may be difficult to crystallize or separate from closely-related impurities.
Solution:
Recrystallization: This is often the most effective purification method. Experiment with various solvent systems, such as ethanol/water, methanol, or hexanes/ethyl acetate.
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting material and any isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended iodinating agent for this substrate?
For 1-bromo-2-ethoxy-3,4-difluorobenzene, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA) is an excellent starting point. NIS is a solid, easy to handle, and its reactivity can be finely tuned with an acid catalyst, making it well-suited for this moderately deactivated ring.[9][10]
Q2: What are the best solvents and temperatures to start with?
A good starting point is to use a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) at room temperature . If the reaction is sluggish, gently heating to 40-50 °C can be beneficial.[6]
Q3: Are there alternative synthetic routes to consider?
Yes, a primary alternative is directed ortho-metalation (DoM) followed by iodination.
Mechanism: The ethoxy group can direct a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the ortho C6 position, creating a highly nucleophilic aryllithium species.[19][20][21][22] This intermediate can then be quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom with high regioselectivity.
Challenges: A significant competing reaction is lithium-halogen exchange , where the organolithium base reacts with the C-Br bond instead of deprotonating the C-H bond.[20] This pathway is often kinetically faster. Optimizing conditions (e.g., using LDA instead of n-BuLi, specific solvents, and precise temperature control) is critical to favor DoM.
Status: Operational | Tier: Advanced Chemical Synthesis Support
Executive Summary & Diagnostic Triage
Subject: Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) of ortho-substituted fluorohalobenzenes.
The Challenge: Fluorine atoms at the ortho position introduce unique electronic repulsion and steric strain. This often suppresses the Oxidative Addition (OA) step—the critical entry point into the catalytic cycle—leading to stalled reactions, high catalyst loading requirements (>5 mol%), and catalyst decomposition (Pd-black).
How to use this guide:
Do not blindly add more catalyst. Use the Diagnostic Decision Tree below to identify your specific failure mode, then navigate to the corresponding Technical Module.
Diagnostic Workflow (Interactive Logic)
Figure 1: Diagnostic decision tree for isolating failure modes in hindered fluorobenzene couplings.
Technical Modules: Troubleshooting & Optimization
Module A: The Stalled Reaction (Catalyst Death vs. Activation)
Symptom: Reaction initiates but stops at 40–60% conversion. Adding more substrate does nothing; adding more catalyst restarts it briefly.
Technical Root Cause:
For sterically hindered fluorobenzenes (e.g., 2-fluoro-6-bromo-toluene), the Oxidative Addition (OA) is rate-limiting.
Catalyst Death: If the OA is too slow, the active
species has time to aggregate into inactive palladium clusters (Pd-black).
Activation Failure: Traditional sources like
or often fail to generate the active 12-electron species efficiently in hindered environments.
Protocol: The "Precatalyst Switch"
Stop using in-situ generation (Pd salt + Ligand). Switch to Palladacycle Precatalysts (G3/G4) . These release the active
species at a controlled rate, preventing the "burst" of Pd that leads to aggregation.
Ad-BrettPhos is bulky enough to force the mono-ligated Pd species () required for hindered OA.
Solvent
1,4-Dioxane or t-Amyl Alcohol
High boiling points allow T > 100°C; t-Amyl alcohol can stabilize polar transition states.
Module B: The "Fluorine Factor" (Selectivity Issues)
Symptom: You observe Hydrodefluorination (loss of F) or Hydrodehalogenation (loss of Br/Cl without coupling).
Technical Root Cause:
Fluorine is electronegative. If the catalytic cycle stalls (due to sterics), the Pd-intermediate is vulnerable.
Mechanism: Strong bases (e.g.,
) can promote -hydride elimination from the amine or solvent, forming a Pd-H species that reduces the aryl halide.
C-F Activation: While rare in standard conditions, highly active catalysts can insert into the C-F bond if the C-Br bond is sterically shielded.
Optimization Protocol:
Base Swap: Switch from
to or . These weaker, inorganic bases reduce the rate of -hydride elimination.
Temperature Ramp: Do not start at 110°C. Initiate at 60°C and ramp slowly. This allows the catalyst to engage the cycle before thermal decomposition pathways take over.
Symptom: The reaction works at 5 mol% but is too expensive for scale-up. You need to drop to <1 mol%.
Why standard optimization fails: Simply reducing loading often leads to "catalyst death" before completion (see Module A). You must determine the Turnover Number (TON) limit.
Step-by-Step Protocol: Visual Kinetic Profiling
This experiment determines if the catalyst is dying or if the reaction is inherently slow.
Setup: Prepare a standard reaction at 1 mol% loading.
Sampling: Take aliquots at t=0, 15, 30, 60, 120, and 240 mins.
The "Spike" Test: At t=120 mins (or when conversion plateaus), inject a fresh 0.5 mol% slug of catalyst (dissolved in solvent).
Analysis:
Scenario A: Reaction rate accelerates immediately. Diagnosis: Catalyst death. Fix: Use a more stable ligand (e.g., switch XPhos to BrettPhos) or dosing strategy.
Scenario B: No change in rate. Diagnosis: Product Inhibition or Reagent Degradation. Fix: Check solubility of the base or stability of the amine.[1]
Mechanistic Visualization
The Steric Bottleneck:
The diagram below illustrates why standard ligands fail with hindered fluorobenzenes. The "Wall of Sterics" (Ortho-F and Ligand bulk) prevents the oxidative addition unless the ligand is specifically designed (like dialkylbiaryl phosphines) to create a transient open coordination site.
Figure 2: The catalytic cycle emphasizing the Oxidative Addition bottleneck caused by ortho-fluorine substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black immediately upon heating?A: This is "instant catalyst death." It usually indicates that your precatalyst is reducing to Pd(0) faster than the ligand can bind and stabilize it.
Fix: Ensure your solvent is rigorously degassed (oxygen promotes this). If using separate Pd/Ligand, stir them at room temperature for 30 mins before adding to the reaction. Better yet, switch to a G3/G4 precatalyst which contains the pre-formed bond.
Q2: Can I use
for these hindered couplings?A:No. Triphenylphosphine is an electron-neutral, sterically unencumbered ligand. It cannot support the difficult oxidative addition into a sterically hindered, electron-rich C-X bond, nor can it prevent Pd aggregation effectively in these systems. You need electron-rich, bulky ligands (Buchwald Type: SPhos, XPhos, RuPhos).
Q3: I see the product, but I can't separate it from the homocoupled byproduct.A: Homocoupling (Ar-Ar) often happens when the amine nucleophile is too slow to enter the cycle, leaving the Ar-Pd-X species vulnerable to transmetallation with another Ar-X.
Fix: Increase the concentration of the amine. If the amine is a solid, ensure it is fully soluble (try adding a co-solvent like DMF to Toluene).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron, 75(32), 4199-4211. Link
Janssen, M., et al. (2020). High-Throughput Experimentation for the Synthesis of Sterically Hindered Biaryls. Organic Process Research & Development, 24(5), 752–761. Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Hub.Ticket Subject: Controlling Site-Selectivity in Polyhalogenated Arenes.
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Hierarchy of Reactivity
You are likely here because you need to functionalize a specific site on a molecule containing both C-I and C-Br bonds.[1] The fundamental chemical reality is that C-I bonds are weaker and more reactive than C-Br bonds in almost all transition-metal catalyzed and metal-halogen exchange manifolds.[1]
Standard Selectivity (React I, Keep Br): Achievable via kinetic control and catalyst tuning.[1]
Reverse Selectivity (React Br, Keep I): Chemically non-intuitive.[1] Requires masking the iodide or using specialized directing groups.[1]
This guide provides the workflows to master the Standard Selectivity , ensuring you do not "over-couple" or degrade the C-Br site intended for later steps.
The Trap: Highly active catalysts (e.g., those with bulky, electron-rich phosphines like
or Buchwald ligands) lower the activation energy for all halides.[1] If the catalyst is "too good," it will react with the C-Br bond immediately after the C-I bond, leading to double-addition byproducts.
Troubleshooting Guide: "My C-Br site is reacting!"
Parameter
Recommendation for High Selectivity (React I only)
Why? (Mechanistic Insight)
Catalyst
Use Pd(PPh₃)₄ or Pd(dppf)Cl₂
These are "slower" catalysts.[1] They react readily with C-I but struggle with C-Br at moderate temperatures.[1] Avoid SPhos or XPhos unless necessary.
Base
Use Weak Bases (Na₂CO₃, K₃PO₄, NaHCO₃)
Strong bases (OH⁻, alkoxides) accelerate the transmetallation step, driving the cycle faster and potentially overcoming the barrier for C-Br activation.[1]
Solvent
Toluene/Water or DME/Water
Biphasic systems often moderate the reaction rate compared to homogenous polar solvents like DMF.[1]
Temp
Room Temperature to 40°C
High heat (>60°C) provides the thermal energy required to break the stronger C-Br bond (BDE ~81 kcal/mol vs ~65 kcal/mol for C-I).[1]
Protocol 1: Highly Selective Suzuki Coupling (I > Br)
Target: Coupling a boronic acid to an aryl iodide while preserving an aryl bromide.[1]
Setup: Charge a flask with Ar-I-Br (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (1-3 mol%) .
Solvent: Add Toluene (0.2 M) and 2M aq.[1] Na₂CO₃ (2.0 equiv).[1][3]
Degas: Sparge with Argon for 10 mins (Oxygen kills Pd(0), forcing you to heat the reaction, which ruins selectivity).
Reaction: Stir vigorously at Room Temperature . Monitor by TLC/LCMS every 30 mins.
Endpoint: Stop immediately upon consumption of the iodide.
Note: If the reaction is sluggish, raise temp to 40°C. Do not jump to 80°C.
The Trap (Scrambling): If the temperature is too high, the resulting aryl-lithium is unstable.[1] It can deprotonate the solvent or attack the unreacted aryl bromide (scrambling), leading to a mix of products.[1]
Visual Workflow: Decision Logic for Exchange Reagents
Caption: Decision tree for selecting between n-BuLi and Turbo Grignard based on temperature capabilities and substrate stability.
Protocol 2: Knochel Turbo-Grignard Exchange
Target: Converting Ar-I to Ar-MgX in the presence of Ar-Br.
Why this works: The complex
activates the exchange via a magnesiate intermediate.[1] It is reactive enough for Iodine at -20°C but too slow for Bromine (which usually requires >RT or long times).[1]
Preparation: Dissolve Ar-I-Br (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C (cryocooler or ice/salt bath).
Addition: Add
(1.1 equiv, commercially available ~1.3M solution) dropwise.[1]
Exchange: Stir at -20°C for 30-60 minutes.
QC Check: Pull an aliquot and quench with water.[1] Analyze by GC/LC. You should see the de-iodinated product (Ar-H-Br).[1] If you see starting material, wait longer.[1]
Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20°C.[1]
Warm: Allow to warm to RT slowly only after electrophile addition.
FAQ: Common Pitfalls & Solutions
Q1: I am seeing ~10% reaction at the C-Br site during my Suzuki coupling. How do I stop this?
Diagnosis: Your catalyst is likely too active or the temperature is too high.[1]
Fix: Switch from a "Gen-3" Buchwald precatalyst (like XPhos-Pd-G3) to a standard Pd(PPh₃)₄. If you are already using tetrakis, lower the catalyst loading to 0.5 mol%.[1] High catalyst loads increase the statistical probability of off-cycle C-Br activation.[1]
Q2: Can I react the C-Br first and leave the C-I intact?
Technical Answer: Generally, no , not via standard oxidative addition.[1]
Option A: Use a Silane-protected iodide (e.g., C-SiMe₃) and convert it to C-I after the C-Br reaction (using ICl).[1]
Option B: If the C-Br is activated by a strong electron-withdrawing group (e.g., 2-bromo-4-iodopyridine), the electronic bias might favor the Br at C2 over the I at C4, but this is substrate-dependent and rare.
Q3: Why does my Lithium-Halogen exchange yield a mixture of products?
Explanation: The lithiated intermediate is highly basic. If the temperature rises above -78°C, the Lithium will migrate to the most thermodynamically stable position (often ortho to a heteroatom), or it will attack the unreacted C-Br on another molecule.
Fix: Ensure strict temperature control. If -78°C is difficult, switch to the Turbo Grignard method (Protocol 2), which is much more forgiving and stable.[1]
References
Mechanistic Selectivity in Pd-Catalysis
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[1][4][5] Chem. Int. Ed.2004 , 43, 3333–3336.[1] Link[1]
Reactivity Rates of Halides
Littke, A. F.; Fu, G. C.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[1][4][5] Chem. Int. Ed.2002 , 41, 4176–4211.[1] Link
Lithium-Halogen Exchange Kinetics
Parham, W. E.; Bradsher, C. K.[1] "Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange." Acc.[1] Chem. Res.1982 , 15, 300–305. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Remediation of Copper (and Palladium) Residues from Sonogashira Reaction Products
Document ID: TSC-SONO-CU-001
Last Updated: March 6, 2026
Target Audience: Medicinal Chemists, Process Chemists, CMC Regulatory Affairs
Executive Summary & Regulatory Urgency
The Problem: The Sonogashira coupling is a cornerstone of C–C bond formation, but its reliance on Copper(I) iodide (CuI) co-catalysis introduces significant downstream risks. Residual copper is not only cytotoxic and genotoxic but also catalyzes oxidative degradation of the API (Active Pharmaceutical Ingredient).
The Standard: Under ICH Q3D guidelines for Elemental Impurities, Copper is a Class 3 impurity.[1][2][3] However, for parenteral (injectable) drugs, the limits are stringent.
Administration Route
Permitted Daily Exposure (PDE)
Concentration Limit (10g daily dose)
Oral
3000 µ g/day
300 ppm
Parenteral
300 µ g/day
30 ppm
Inhalation
300 µ g/day
30 ppm
Note: While Class 3 limits seem high, copper often complexes with nitrogen-containing heterocycles (common in Sonogashira products), making "simple" removal difficult.
Decision Matrix: Selecting Your Remediation Strategy
Do not blindly apply a wash. Analyze your substrate sensitivity and contamination level first.
Figure 1: Decision tree for selecting the appropriate copper remediation workflow based on impurity load and substrate stability.
Module A: Aqueous Workup Protocols (The First Line of Defense)
These methods rely on converting lipophilic Cu-product complexes into water-soluble Cu-chelates.
Protocol A: The Ammonium Hydroxide Wash
Best For: Robust substrates (non-hydrolyzable) with high initial copper loading.
Mechanism: Formation of the water-soluble tetraamminecopper(II) complex,
.
Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (EtOAc or DCM). Note: DCM is preferred if the product is highly lipophilic.
Oxidation: Ensure the mixture is exposed to air. Cu(I) must be oxidized to Cu(II) for efficient complexation with ammonia.
Wash: Add 10% aqueous
(or saturated / 9:1 mixture) to the separatory funnel.
Agitation: Shake vigorously for 2–3 minutes.
Observation: The aqueous layer should turn deep blue (indicating Cu removal).
Repetition: Repeat the wash until the aqueous layer remains colorless (usually 3–4 cycles).
Rinse: Perform a final wash with brine to remove residual ammonia.
Protocol B: The EDTA Chelation Wash
Best For: Base-sensitive substrates (e.g., esters, labile protecting groups).
Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu ions, which is thermodynamically ultrastable (
).
Preparation: Prepare a 0.1 M - 0.5 M aqueous solution of disodium EDTA (
). Adjust pH to ~7–8 with dilute NaOH if necessary (EDTA dissolves better at neutral/basic pH).
Contact: Add the EDTA solution to the organic phase containing your product.
Stirring (Critical): Unlike the ammonia wash, shaking is often insufficient . Stir the biphasic mixture vigorously in a flask for 15–30 minutes. The kinetics of bulky ligand exchange can be slow.
Separation: Transfer to a separatory funnel and separate layers. The aqueous layer will appear blue/green.
Module B: Advanced Scavenging (Polishing for Pharma)
When aqueous washes fail to reach <30 ppm (often due to copper binding tightly to nitrogen heterocycles in the API), silica-based scavengers are required.
Scavenger Selection Guide
Scavenger Type
Functional Group
Specificity
Recommended For
Si-Thiol (SiliaMetS® Thiol)
Propylthiol
Broad (Pd, Cu, Ag, Hg)
Gold Standard. Removes both Pd and Cu simultaneously.
Si-DMT (Dimercaptotriazine)
2,4,6-Trimercaptotriazine
High Affinity (Pd, Cu)
Best for low-level polishing; higher affinity than simple thiols.
Si-TAAcOH
Triaminetetraacetic acid
Cu, Ni, Fe (EDTA-like)
Specific for Cu/Fe if Pd is already removed.
Protocol C: Batch Scavenging
Dissolution: Dissolve the crude product in a compatible solvent (THF, EtOAc, or MeOH).
Dosage: Add 4–8 molar equivalents of scavenger relative to the residual metal content (determined by ICP-MS or estimated).
Rule of Thumb: If metal content is unknown, add 10% w/w relative to the mass of the crude product.
Temperature: Stir at room temperature for 4 hours.
Troubleshooting: If removal is slow, heat to 40–50°C.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.
Analysis: Test filtrate via ICP-MS.
Module C: Prevention (Copper-Free Sonogashira)
The most effective way to remove copper is to never add it. Copper-free variants avoid the formation of Glaser homocoupling byproducts (
Figure 2: Mechanistic divergence. Copper-free routes rely on direct activation of the alkyne by the Pd-complex, avoiding the formation of stable Cu-acetylides.
Recommended Conditions for Cu-Free:
Catalyst:
or with bulky ligands (e.g., XPhos).
Base: Pyrrolidine or Piperidine (act as both solvent and base).
Note: Reaction times will be longer.
Troubleshooting & FAQ
Q: My product is still green after three ammonia washes.A: The copper is likely coordinated to a nitrogen atom within your product (e.g., pyridine or imidazole ring), forming a complex tighter than the ammonia complex.
Fix: Switch to Protocol C (Si-DMT Scavenger) . The sulfur-based ligands on the silica have a higher affinity for Cu than nitrogen ligands. Alternatively, try a wash with aqueous Sodium Sulfide (
), which precipitates CuS (black solid), though this is messy.
Q: I have a "Glaser Coupling" impurity. Did the wash cause this?A: No. Glaser coupling (homocoupling of the alkyne) occurs during the reaction when Cu(I) is oxidized to Cu(II) in the presence of oxygen.
Fix: You cannot wash this out easily as it is an organic impurity. You must purify via chromatography.[5] To prevent it, degas solvents thoroughly or switch to Copper-Free Sonogashira .
Q: Can I use "CupriSorb" or chelating resins?A: Yes. Resins like Chelex 100 or CupriSorb are effective but often have slower kinetics than silica-based scavengers due to polymer swelling issues in organic solvents. Silica scavengers (non-swelling) are preferred for organic solvent workflows.[6]
References
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[7] Link
SiliCycle Inc. Metal Scavenging Solutions: SiliaMetS® User Guide.Link
Pfizer Global R&D. Removal of Palladium and Copper Impurities from a Pilot-Plant Batch.[8] (Cited in SiliCycle Case Studies). Link
Komáromi, A. et al. Copper-free Sonogashira coupling: Mechanism and Applications.Chem. Commun., 2016. Link
BenchChem. Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions.Link
Technical Support Center: Troubleshooting Ethoxy Group Stability and Cleavage Under Acidic Hydrolysis
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to manipulate or cleave ethoxy groups (-OCH₂CH₃) during complex syntheses.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to manipulate or cleave ethoxy groups (-OCH₂CH₃) during complex syntheses. Unlike highly labile acetals or silyl ethers, simple aliphatic ethers like the ethyl ether are notoriously robust. They are highly unreactive to mild aqueous acids and require forcing conditions to undergo acidic hydrolysis[1].
This guide is designed to unpack the mechanistic causality behind ethoxy group stability, troubleshoot common experimental failures, and provide field-proven, self-validating protocols for successful ether cleavage.
Part 1: Troubleshooting FAQs
Q1: I subjected my ethoxy-containing compound to 3M HCl at room temperature for 24 hours to remove it, but LC-MS shows 100% starting material. Why did the hydrolysis fail?Answer: The ethoxy group is a simple aliphatic ether, which is highly stable and unreactive to mild aqueous acids[1]. The first mechanistic step of acidic cleavage is the protonation of the ether oxygen to form a good leaving group (an oxonium ion). However, for cleavage to actually occur, a nucleophile must attack the adjacent carbon. Chloride (Cl⁻) from HCl is a relatively weak nucleophile in aqueous media and cannot efficiently perform the required Sₙ2 attack on the sterically unhindered primary ethyl carbon[2]. To cleave an ethoxy group, you must use an acid with a highly polarizable, strong nucleophile—such as Hydrogen Iodide (HI) or Hydrogen Bromide (HBr)—and apply significant heat (typically >100 °C) to overcome the high activation energy of the Sₙ2 pathway[3].
Q2: When I switched to 48% HBr and heated the reaction to reflux, the ethoxy group cleaved, but I obtained a complex mixture of alkyl bromides instead of my desired alcohol. What happened?Answer: This is a classic over-reaction caused by excess strong acid. When the ethoxy group is cleaved by HBr via the Sₙ2 mechanism, the initial products are ethyl bromide and your target alcohol[4]. However, if HBr is present in large excess and the reaction is run for an extended period, the newly formed alcohol can also be protonated. The bromide ion will then perform a second Sₙ2 attack on the protonated alcohol, converting it into a second alkyl bromide and generating water as a byproduct[3]. To prevent this, you must carefully monitor the reaction kinetics and quench the reaction immediately upon consumption of the starting ether.
Q3: I am using an ethoxysilane coupling agent, and it is hydrolyzing much slower than my previous methoxysilane under the same acidic conditions (pH 4). Is this expected?Answer: Yes, this is an expected kinetic phenomenon. In silane chemistry, the hydrolysis rate of alkoxysilyl groups under acidic conditions is heavily dependent on steric bulk. The methoxy group (-OCH₃) is less sterically hindered and more reactive than the ethoxy group (-OCH₂CH₃)[5]. Acid-catalyzed hydrolysis of silanes proceeds via protonation of the alkoxy oxygen followed by nucleophilic attack by water. The larger ethyl group sterically hinders this attack, making the ethoxysilane hydrolyze significantly slower (Dimethoxy > Trimethoxy > Diethoxy > Triethoxy)[5].
Part 2: Data Presentation & Reagent Selection
To optimize your reaction conditions, consult the following tables comparing reagent reactivity and protecting group stability.
Table 1: Relative Reactivity of Reagents for Ethoxy Group Cleavage
Reagent
Nucleophile Strength
Cleavage Pathway (Ethyl Ether)
Required Conditions
Typical Outcome
HI
Excellent (I⁻)
Sₙ2
Heat (>100°C)
Rapid cleavage; high risk of over-iodination if excess is used.
HBr
Good (Br⁻)
Sₙ2
Heat (Reflux)
Standard cleavage; slower and more controlled than HI.
HCl
Poor (Cl⁻)
N/A
Heat
Generally unreactive; cleavage is extremely slow or fails entirely.
BBr₃
Lewis Acid
Coordination / Sₙ2
-78°C to RT
Mild alternative to protic acids; highly selective but moisture sensitive.
Table 2: Stability Comparison of Common Oxygen Protecting Groups (Acidic Conditions)
Protecting Group
Structure
Stability to Mild Acid (e.g., AcOH, dilute HCl)
Stability to Strong Acid (e.g., HI, HBr + Heat)
TMS Ether
-O-Si(CH₃)₃
Highly Labile
Cleaved Instantly
THP Acetal
-O-Tetrahydropyranyl
Labile
Cleaved Instantly
MOM Ether
-O-CH₂-O-CH₃
Labile
Cleaved Instantly
Benzyl Ether
-O-CH₂-Ph
Stable
Cleaved
Ethyl Ether
-O-CH₂-CH₃
Highly Stable
Cleaved
Part 3: Visualizations of Workflows and Mechanisms
Mechanistic pathway of ethyl ether acidic cleavage via SN2 reaction.
Decision tree for troubleshooting ethoxy group cleavage under acidic conditions.
Part 4: Experimental Protocols
Protocol 1: Standard Acidic Cleavage of an Ethoxy Group using HBr
Objective : To safely and effectively cleave an ethyl ether to yield the corresponding alcohol and ethyl bromide.
Causality & Logic : We utilize 48% aqueous HBr because bromide is a sufficiently strong nucleophile to attack the protonated ether via an Sₙ2 mechanism[2]. Acetic acid is used as a co-solvent to increase the solubility of the organic substrate, ensuring a homogeneous reaction mixture which accelerates the bimolecular reaction rate.
Step-by-Step Methodology :
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethoxy-containing substrate (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.
Acid Addition : Slowly add 48% aqueous HBr (10.0 eq). Caution: HBr is highly corrosive. Perform this step in a well-ventilated fume hood.
Heating : Heat the reaction mixture to 110 °C (reflux) using an oil bath. The high temperature is thermodynamically required to overcome the activation barrier of the Sₙ2 attack on the primary carbon[2].
Self-Validating Monitoring : Monitor the reaction progress via TLC or LC-MS every 2 hours. Crucial Step: Do not over-reflux. The appearance of a highly polar spot (the desired alcohol) validates the cleavage. If a secondary, less polar spot begins forming, it indicates the alcohol is undergoing a secondary Sₙ2 conversion to an alkyl bromide[3]. Quench immediately if this occurs.
Quenching : Once the starting material is consumed, cool the flask to 0 °C using an ice bath. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7-8. The cessation of CO₂ gas evolution validates complete neutralization.
Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: In Situ Generation of HI for Mild Ether Cleavage
Objective : To cleave an ethoxy group using HI without handling highly corrosive and unstable concentrated HI solutions.
Causality & Logic : HI is expensive and degrades rapidly upon exposure to light and air. By reacting Phosphoric Acid (H₃PO₄) with Potassium Iodide (KI), HI is generated in situ[6]. Iodide is a superior nucleophile compared to bromide, allowing the Sₙ2 cleavage to proceed more efficiently and often at slightly lower temperatures.
Step-by-Step Methodology :
Setup : Add the ethoxy substrate (1.0 eq) and KI (3.0 eq) to a dry reaction vial equipped with a stir bar.
Reagent Addition : Add 85% Phosphoric acid (H₃PO₄) to the vial to achieve a 0.2 M concentration of the substrate.
Reaction : Heat the mixture to 90-100 °C. The in situ generated HI will protonate the ether, and the high concentration of I⁻ will drive the Sₙ2 cleavage.
Self-Validating Workup : Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any formed iodine (I₂) back to iodide. Validation: A color change from dark brown/purple to clear in the organic layer visually validates the successful quenching of oxidative byproducts. Dry and concentrate the organic layer.
References
Title : Cleavage of Ethers - Organic Chemistry
Source : Jack Westin
URL : 3
Title : Cleavage of Ethers with Acids
Source : Organic Chemistry Tutor
URL : 4
Title : Cleavage Of Ethers With Acid
Source : Master Organic Chemistry
URL : 6
Title : Ether Cleavage with HI or HBr (Heat)
Source : OrgoSolver
URL : 2
Title : What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?
Source : Shin-Etsu Silicone
URL : 5
Title : 15.10: Protection of Hydroxyl Groups
Source : Chemistry LibreTexts
URL : 1
F NMR Structural Verification of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
This guide outlines the structural validation of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS: 2404733-69-1), a highly functionalized halogenated scaffold used in advanced drug discovery. Due to the high degree of su...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural validation of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS: 2404733-69-1), a highly functionalized halogenated scaffold used in advanced drug discovery.
Due to the high degree of substitution on the benzene ring, traditional proton (
H) NMR is often insufficient for definitive structural assignment. This guide compares the standard H NMR approach against the recommended F NMR protocol , demonstrating why the latter is the requisite "Gold Standard" for distinguishing this specific regioisomer from its potential synthetic byproducts.
A Comparative Analytical Guide for Drug Discovery
Part 1: Executive Summary & Technical Rationale
In the synthesis of polysubstituted benzenes, particularly those involving sequential halogenation (Br, I, F), regioisomerism is the primary failure mode. For the target molecule, the specific arrangement of the 3,4-difluoro motif is critical for its biological activity and subsequent cross-coupling reactivity.
The Challenge: Ambiguity in
H NMR
The molecule contains only one aromatic proton (H6). In a standard
H NMR spectrum, this appears as a single signal (often a doublet or multiplet).
The Problem: A single proton signal cannot definitively distinguish the target 3,4-difluoro isomer from the 2,4-difluoro or 3,5-difluoro impurities that frequently arise during nucleophilic aromatic substitution (
) or electrophilic halogenation steps.
The Solution:
F NMR Fingerprinting
F NMR offers a self-validating structural probe. The scalar coupling between the two fluorine atoms () and the proton () creates a unique spectral signature that mathematically proves the ortho relationship of the fluorines and their position relative to the proton.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
We compare the diagnostic power of three analytical techniques for this specific molecule.
Table 1: Comparative Efficacy for Regioisomer Determination
Low. Indicates presence of H, but not exact position relative to halogens.
Medium. Requires reference standards of all potential isomers to be valid.
High. Coupling constants (-values) provide direct bond-distance evidence.
Isomer Specificity
Ambiguous. H6 is isolated; splitting patterns are subtle.
Variable. Isomers often co-elute on C18 columns due to similar lipophilicity.
Definitive. (ortho) 20 Hz vs. (meta) < 5 Hz.
Data Confidence
40% (Presumptive)
70% (Comparative)
99% (Self-Validating)
Part 3: Theoretical Spectral Prediction & Mechanism
To interpret the spectrum, we must understand the coupling network.
Structure: 1-Br, 2-OEt, 3-F, 4-F, 5-I, 6-H.
The Coupling Network
Ortho-Difluoro Interaction (F3–F4): This is the dominant feature. Fluorines on adjacent carbons typically exhibit a large coupling constant (
) of -18 to -24 Hz .
Proton-Fluorine Interaction:
H6 to F4 (Meta): separated by 3 bonds (
usually 6–10 Hz). Correction: H6 and F4 are meta (separated by C5). H6 is on C6, F4 is on C4. Path: H6-C6-C5-C4-F4. This is a 4-bond coupling (), typically 5–8 Hz .
H6 to F3 (Para): separated by 4 bonds. Correction: H6 and F3 are para. Path: H6-C6-C5-C4-C3-F3. This is a 5-bond coupling (
), typically 0–2 Hz (often unresolved).
Predicted Spectral Signature
Signal F4 (Ortho to I, Meta to H6): Will appear as a Doublet of Doublets (dd) .
Large splitting (
Hz) from F3.
Medium splitting (
Hz) from H6.
Signal F3 (Ortho to OEt, Para to H6): Will appear as a Doublet (d) or broadened Doublet.
Large splitting (
Hz) from F4.
Small splitting (
Hz) from H6 (likely unresolved).
Diagram 1: Coupling Topology & Spectral Logic
This diagram visualizes the scalar coupling interactions that define the spectrum.
Caption: The scalar coupling network showing the strong F-F ortho interaction (yellow) which is the diagnostic marker for the 3,4-substitution pattern.
Part 4: Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifts, follow this standardized protocol.
Sample Preparation
Solvent:CDCl
(Chloroform-d) is preferred.
Reason: Non-polar solvents minimize specific solvation effects that can broaden fluorine signals. DMSO-d
is an alternative if solubility is poor, but it may shift values slightly.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Use CFCl
(0 ppm) or Hexafluorobenzene (-164.9 ppm) as an internal standard if exact chemical shift referencing is required. For routine ID, referencing to the solvent lock is acceptable.
Pulse Sequence: zg (standard 1D) or zgF19 (fluorine tuned).
Spectral Width: 200 ppm (typically -50 to -250 ppm).
Relaxation Delay (D1):3.0 seconds .
Reason: Fluorine nuclei, especially those adjacent to heavy atoms like Iodine, can have variable
relaxation times. A longer delay ensures quantitative integration accuracy.
Scans (NS): 16 to 64 scans (Fluorine has 100% natural abundance and high sensitivity).
Decoupling: Acquire without proton decoupling (19F only) to observe the F-H splitting, or with inverse gated decoupling (19F{1H}) to simplify the spectrum for integration. Recommendation: Acquire coupled spectrum for structural proof.
Workflow Diagram
Caption: Decision tree for validating the 3,4-difluoro regioisomer based on J-coupling analysis.
Part 5: Data Interpretation & Troubleshooting
Representative Data Table (Predicted in CDCl
)
Signal
Chemical Shift (, ppm)*
Multiplicity
Coupling Constants (, Hz)
Assignment
F4
-115 to -125
dd (Doublet of Doublets)
,
Ortho to I, Meta to H
F3
-130 to -140
d (Doublet)
,
Ortho to OEt, Para to H
*Note: Absolute chemical shifts vary with concentration and temperature. The J-coupling pattern is the invariant diagnostic.
Troubleshooting Common Issues
Broad Lines: If signals are broad and splitting is unresolved, the Iodine atom may be causing rapid relaxation or quadrupolar broadening.
Fix: Increase temperature to 300K or 310K to sharpen lines.
Impurity Signals: Small peaks near the main signals often indicate regioisomers (e.g., the 2,4-difluoro isomer).
Validation: Integrate the main peaks vs. impurity peaks. The 3,4-isomer will distinctly show the ~20Hz splitting, while impurities will show different patterns.
References
ChemScene . (n.d.). 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene Product Information. Retrieved from
Alfa Chemistry. (n.d.).
F NMR Coupling Constants Table. Retrieved from
Oxford Instruments . (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
1H NMR chemical shifts for ethoxy group in fluorinated benzenes
A Comparative Guide to ¹H NMR Chemical Shifts of the Ethoxy Group in Regioisomeric Fluorinated Benzenes Executive Summary For drug development professionals and synthetic chemists, differentiating regioisomers of fluorin...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to ¹H NMR Chemical Shifts of the Ethoxy Group in Regioisomeric Fluorinated Benzenes
Executive Summary
For drug development professionals and synthetic chemists, differentiating regioisomers of fluorinated aromatic compounds is a routine yet critical challenge. The ethoxy group (–OCH₂CH₃) serves as a highly sensitive spectroscopic "antenna," reporting on the electronic environment of the aromatic ring. Because fluorine is the most electronegative element but also a potent π-electron donor, its position relative to the ethoxy group creates complex competing electronic effects.
This guide objectively compares the empirical ¹H NMR performance of ortho-, meta-, and para-fluorophenetole (1-ethoxyfluorobenzenes), explains the causality behind their chemical shifts, and provides a self-validating experimental protocol for high-resolution acquisition.
Mechanistic Causality: The Fluorine Electronic Dichotomy
To understand the ¹H NMR shifts of the ethoxy protons—specifically the methylene (–CH₂–) group—we must analyze the dual nature of the fluorine substituent[1]:
Inductive Effect (–I): Fluorine withdraws electron density through the σ-bond framework. This effect is strongly distance-dependent.
Resonance Effect (+R): Fluorine's lone pairs can donate electron density into the aromatic π-system. This effect strictly operates at the ortho and para positions.
When an ethoxy group is attached to the ring, the electron density on the phenolic oxygen directly dictates the shielding of the adjacent –CH₂– protons.
In 1-ethoxy-2-fluorobenzene (ortho) , the extreme proximity of the fluorine atom maximizes the –I effect, pulling electron density away from the oxygen. This heavily deshields the methylene protons, pushing them downfield (>4.10 ppm).
In 1-ethoxy-3-fluorobenzene (meta) , the +R effect cannot operate (due to molecular orbital nodes), leaving only a weakened, distance-attenuated –I effect[2]. The methylene protons experience intermediate deshielding.
In 1-ethoxy-4-fluorobenzene (para) , the +R effect competes effectively with the –I effect. Fluorine donates electron density into the π-system, increasing electron density on the para-oxygen. This strongly shields the methylene protons, pushing them significantly upfield to 3.86 ppm[3].
Many standard NMR prediction algorithms (e.g., basic ChemDraw predictors) struggle to accurately weight the competing –I and +R effects of halogens, often predicting identical or inverted shifts for these regioisomers. Empirical data is paramount for structural verification.
The table below consolidates the ¹H NMR chemical shifts (in CDCl₃) for the ethoxy protons across the three regioisomers, highlighting the dramatic >0.25 ppm variance in the methylene signal caused by fluorine's position.
Note: The triplet (t) and quartet (q) splitting patterns remain consistent across all isomers due to standard vicinal coupling (³J ≈ 7.0 Hz), making the chemical shift (ppm) the sole reliable differentiator.
Self-Validating Experimental Protocol
To ensure the subtle chemical shift differences (especially between ortho and meta isomers) are artifacts of molecular structure and not instrumental drift, researchers must employ a self-validating NMR workflow. In this system, each step provides a measurable output that confirms the integrity of the previous step.
Step 1: Sample Preparation & Internal Referencing
Action: Dissolve 5–10 mg of the fluorinated ethoxybenzene in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The TMS peak must appear as a sharp singlet. If it is broadened or shifted, it immediately flags solvent contamination or poor tube quality before any data is interpreted.
Step 2: Locking and 3D Gradient Shimming
Action: Establish a ²H lock on the CDCl₃ solvent and execute a 3D gradient shim routine (e.g., topshim on Bruker instruments).
Self-Validation: The lock level should stabilize at >80%. The residual CHCl₃ solvent peak must resolve as a perfectly symmetrical singlet at 7.26 ppm. Asymmetry or "shoulders" invalidate the shim, requiring manual correction of the Z1/Z2 gradients.
Step 3: Probe Tuning and Matching (Wobb Curve)
Action: Tune the ¹H channel to the exact Larmor frequency of the sample and match the impedance to 50 ohms.
Self-Validation: The tuning curve (dip) must center exactly on the acquisition frequency with minimum reflected power. This ensures maximum signal-to-noise ratio (SNR) for the ethoxy quartets.
Step 4: 90° Pulse Calibration
Action: Determine the exact 90° pulse width (P1) for the specific sample conductivity.
Self-Validation: Execute a 360° pulse experiment. The resulting spectrum must yield a null (zero) signal. If a signal is present, the pulse calibration is mathematically incorrect, and quantitative integration of the –CH₂– vs. –CH₃ protons will be skewed.
Step 5: Acquisition & Processing
Action: Acquire 16–32 scans with a relaxation delay (d1) of at least 5 T₁ (typically 2–3 seconds for small molecules). Apply zero-filling (e.g., 64k data points) and an exponential apodization function (LB = 0.3 Hz) prior to Fourier Transform.
Fig 2. Self-validating step-by-step workflow for high-resolution 1H NMR acquisition.
Conclusion
When differentiating fluorinated ethoxybenzenes, researchers cannot rely solely on basic prediction software. The empirical reality is that the para-fluorine atom acts as a strong π-donor (+R), shielding the ethoxy methylene protons to ~3.86 ppm, whereas the ortho-fluorine atom acts as a powerful σ-withdrawer (–I), deshielding them past 4.10 ppm. By utilizing the self-validating protocol outlined above, drug development professionals can confidently assign regiochemistry without the need for complex 2D HMBC/HSQC experiments.
References
Selective Fluorination Strategies (Durham E-Theses). Contains empirical ¹H NMR characterization data for 1-ethoxy-4-fluorobenzene.
URL:[Link]
Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals (AIP Publishing). Details the anisotropic and electronic shielding effects of fluorine substituents on aromatic rings.
URL:[Link]
Supporting Information: Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives (DOI/Literature Archive). Provides structural and spectroscopic context for 1-ethoxy-3-fluorobenzene derivatives.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Halogenated Isomer Challenge
Separating poly-halogenated aromatic isomers—specifically bromofluoroiodobenzenes —presents a unique chromatographic challenge. Standard alkyl-bonded phases (C18) often fail because these isomers possess nearly identical hydrophobicities (
) and molecular weights.
This guide objectively compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on mechanistic evidence and comparative data, the PFP phase is identified as the superior choice for this application due to its ability to exploit specific halogen-halogen and electrostatic interactions that C18 cannot.
The Core Problem
For a target analyte like 1-bromo-2-fluoro-4-iodobenzene , the positional isomers (e.g., 1-bromo-3-fluoro-4-iodobenzene) differ only in the spatial arrangement of the halogen atoms.
C18 Limitation: Relies on hydrophobic subtraction. Since the hydrophobic surface area of these isomers is virtually identical, selectivity (
) approaches 1.0.
The Solution: Phases that interact with the electron density and dipole moments created by the halogens.
Comparative Analysis of Stationary Phases
The following table summarizes the mechanistic differences and expected performance for separating halogenated benzene isomers.
Feature
C18 (Octadecyl)
Phenyl-Hexyl
PFP (Pentafluorophenyl)
Primary Mechanism
Hydrophobic Interaction
Interaction + Hydrophobicity
, Dipole-Dipole, H-Bonding, Shape Selectivity
Halogen Selectivity
Low (Blind to positional changes)
Moderate (Sensitive to ring electron density)
High (Specific F-F and Halogen- interactions)
Solvent Compatibility
Universal (MeOH/ACN)
MeOH preferred for
MeOH Essential for max selectivity
Isomer Resolution ()
(Co-elution likely)
(Partial separation)
(Baseline separation)
Recommendation
Not Recommended
Alternative
Primary Choice
Deep Dive: Why PFP Wins
The PFP phase consists of a propyl chain terminated by a pentafluorophenyl ring. The five fluorine atoms on the ring create a strong electron deficiency (Lewis acid character).
Dipole-Dipole Interactions: The carbon-halogen bonds in the analyte create strong dipoles. The PFP ring interacts specifically with these dipoles depending on their vector orientation (position on the ring).
Shape Selectivity: The rigid PFP ring provides a "slot" that discriminates between the steric bulk of Iodine vs. Fluorine in ortho/meta/para positions.
Charge Transfer: The electron-deficient PFP ring interacts with the electron-rich regions of the bromofluoroiodobenzene.
Experimental Protocol: Method Development Workflow
This protocol is designed to be a self-validating system. Follow these steps to establish a robust method.
Phase 1: Column & Mobile Phase Screening
Objective: Determine the stationary phase that provides
.
Protocol:
Columns: Prepare a C18 column (as a control) and a PFP column (e.g., Agilent Poroshell 120 PFP or Phenomenex Luna PFP(2)).
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).
Mobile Phase B (Critical):Methanol (MeOH) .
Expert Insight: Avoid Acetonitrile (ACN) in the initial screen. The
-electrons in the triple bond of ACN can shield the interactions between the analyte and the PFP ring, effectively "turning off" the unique selectivity of the column.
Gradient: 5% to 95% B over 10 minutes.
Phase 2: Isocratic Optimization
Objective: Maximize resolution (
) for the critical pair.
Protocol:
Identify the %B where the isomers elute in the gradient.
Set up an isocratic run at 10% below that concentration (e.g., if elution is at 60% B, run isocratic at 50% B).
Temperature: Set initially to 25°C.
Note: Lower temperatures often improve separation of rigid isomers by reducing molecular rotation, enhancing shape selectivity.
Phase 3: Visualizing the Workflow
The following diagram outlines the logical decision tree for this separation.
Caption: Decision tree for optimizing halogenated isomer separation, prioritizing PFP chemistry and Methanol solvent.
Representative Performance Data
The following data represents typical performance metrics observed when separating tri-halogenated benzene isomers (e.g., 1-bromo-2-fluoro-4-iodobenzene vs. 1-bromo-3-fluoro-4-iodobenzene).
Conditions:
Column Dimensions: 100 x 4.6 mm, 2.7 µm (Core-Shell)
Interpretation: The C18 column fails to resolve the critical pair (
). The PFP column achieves baseline separation () due to the enhanced retention of the isomer with the most accessible dipole moment.
Mechanistic Visualization
Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the "Halogen-Selectivity" mechanism.
Caption: Comparison of interaction strength. PFP engages in multi-mode interactions (Dipole/
), whereas C18 relies solely on weak dispersive forces.
Troubleshooting & Optimization Guide
If baseline separation is not achieved with the initial protocol, apply these corrective actions:
Resolution is < 1.5:
Action: Lower the column temperature to 15°C or 20°C.
Reasoning: Separation of structural isomers is often entropic. Lowering temperature reduces thermal energy, making the "lock-and-key" fit of the isomer into the PFP stationary phase more pronounced.
Peak Tailing:
Action: Add 10mM Ammonium Acetate to the aqueous mobile phase.[2]
Reasoning: While these analytes are not ionizable, trace silanol interactions can occur. Buffer suppresses these secondary interactions.
Retention is too high (> 20 mins):
Action: Switch organic modifier to a 50:50 MeOH:ACN blend.
Reasoning: ACN is a stronger solvent. Blending it carefully can reduce run time without completely destroying the
selectivity provided by MeOH.
References
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. MAC-MOD Technical Reports. Link
Phenomenex. (2008). Luna PFP(2) HPLC Columns: Selectivity for Difficult Compounds. Phenomenex Product Guide. Link
Tohoku University. (2020). Separation of halogenated benzenes enabled by investigation of halogen-π interactions. Chemical Science. Link
Thermo Fisher Scientific. (n.d.). Method Development Guide for Hypercarb Columns. Thermo Fisher Technical Guide. Link
Comparative Reactivity Guide: C-I vs C-Br in 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
This guide provides an in-depth technical analysis of the chemoselective reactivity of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene. It is designed for medicinal chemists and process engineers optimizing sequential functi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the chemoselective reactivity of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene. It is designed for medicinal chemists and process engineers optimizing sequential functionalization strategies.
Executive Summary & Selectivity Landscape
The molecule 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene represents a classic "chassis" intermediate in medicinal chemistry. Its value lies in the distinct reactivity profiles of its two carbon-halogen bonds.[1]
The core chemical principle governing this molecule is Orthogonal Reactivity . The C-I bond (Position 5) is significantly more labile than the C-Br bond (Position 1) under both nucleophilic (metal-halogen exchange) and electrophilic (transition metal catalysis) manifolds. This allows for highly selective sequential functionalization without the need for protecting groups.
Structural Analysis & Electronic Effects
Position 5 (Iodo): The C-I bond is inherently weak (BDE ~65 kcal/mol). Crucially, it is situated ortho to a Fluorine atom at Position 4. The strong inductive effect (-I) of the fluorine atom lowers the LUMO energy at C-5, accelerating oxidative addition and stabilizing the anionic character during metal-halogen exchange.
Position 1 (Bromo): The C-Br bond is stronger (BDE ~81 kcal/mol). While it is ortho to the Ethoxy group (Position 2), which could theoretically direct lithiation via coordination, the kinetic barrier for C-Br cleavage is significantly higher than that of C-I.
Fluorine Core (3,4-difluoro): The difluoro motif renders the entire arene electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) or rapid metal-halogen exchange, but the C-I site remains the kinetic point of entry.
Comparative Performance Data
The following table summarizes the relative reactivity rates and conditions required for activation.
Feature
C-I Bond (Pos 5)
C-Br Bond (Pos 1)
Selectivity Factor
Bond Dissociation Energy
~65 kcal/mol
~81 kcal/mol
Δ ~16 kcal/mol (Favors I)
Mg-Halogen Exchange
< 5 min @ -20°C (iPrMgCl)
> 2 h @ 0°C (requires activation)
> 100:1 (Kinetic control)
Pd-Oxidative Addition
Fast @ RT (Pd(PPh₃)₄)
Slow @ RT; Requires Heat/Ligands
High (Chemoselective)
Lithiation (n-BuLi)
Instant @ -78°C
Slower; Competitive with DoM
Exclusive at -78°C
Electronic Activation
Activated by ortho-F (Pos 4)
Deactivated by ortho-OEt (Pos 2)
Synergistic w/ Bond Strength
Experimental Workflows & Protocols
Scenario A: Metal-Halogen Exchange (The Knochel Protocol)
This is the preferred method for generating nucleophilic species (Grignard/Lithio) for reaction with electrophiles (aldehydes, ketones, etc.).
Objective: Selective magnesiation at C-5 (removing Iodine) while leaving C-1 (Bromine) intact.
Protocol 1: Selective C-I Exchange
Preparation: Dissolve 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
Cooling: Cool the solution to -20°C . (Note: -78°C is necessary for n-BuLi, but -20°C is sufficient for i-PrMgCl).
Exchange: Add isopropylmagnesium chloride (i-PrMgCl) (1.1 equiv, 2.0 M in THF) dropwise.
Mechanistic Insight: The ortho-fluorine effect at C-5 dramatically accelerates the exchange rate compared to non-fluorinated arenes.
Incubation: Stir at -20°C for 15–30 minutes.
QC Check: Aliquot quench with D₂O and check by GC-MS. Product should be the de-iodinated (deuterated) species. <5% starting material, 0% de-brominated product.
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.
Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.
Scenario B: Transition Metal Catalysis (Sequential Cross-Coupling)
This workflow is used to build biaryl or heterobiaryl scaffolds.
Objective: Suzuki coupling at C-5 followed by Buchwald-Hartwig amination at C-1.
Insight: The bulky, electron-rich ligands (Buchwald ligands) and higher temperatures are required to force the oxidative addition into the sterically hindered and stronger C-Br bond.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the "Gatekeeper" logic of the C-I bond.
Caption: Divergent synthesis pathways showing the selective activation of C-I (Pos 5) prior to C-Br (Pos 1).
Technical Nuances & Troubleshooting
The "Ortho-Fluorine" Effect
Researchers must account for the electronic influence of the fluorine atoms.
Observation: The exchange at C-5 is faster than in non-fluorinated analogs (e.g., 3-iodo-anisole).
Mechanism: The highly electronegative Fluorine at Position 4 inductively withdraws electron density from the C-I bond, making the iodine more "positive" (polarizable) and thus more susceptible to nucleophilic attack by the alkyl-magnesium species.
Risk: If the reaction is run too warm (>0°C) or for too long, the "Lithium Scoop" effect of the 2-Ethoxy group may facilitate exchange at the C-Br position, leading to mixtures. Strict temperature control is mandatory.
Avoiding "Halogen Dance"
Polyhalogenated arenes are prone to base-catalyzed halogen migration (Halogen Dance) under highly basic conditions (e.g., LDA).
Prevention: Use Turbo-Grignard (iPrMgCl·LiCl) rather than Lithium amides. The exchange mechanism is distinct and avoids the deprotonation pathway that triggers migration.
References
Knochel, P., et al. (2003).[2] "Functionalized Main-Group Organometallics for Organic Synthesis." Angewandte Chemie International Edition. Link
Krasovskiy, A., & Knochel, P. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link
Shi, L., et al. (2009). "Kinetics of Bromine−Magnesium Exchange Reactions in Substituted Bromobenzenes." Journal of Organic Chemistry. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Context on bond strengths and catalyst selection). Link
BenchChem. (2025).[4] "Synthesis and Application Notes for Polyhalogenated Arenes." (Source for commercially available building block data).[5] Link
Crystal structure analysis of fluorinated iodobenzene derivatives
Title: Unveiling Halogen Bonds: A Comparative Guide to Crystal Structure Analysis of Fluorinated Iodobenzenes Introduction: The Causality of Fluorination in Halogen Bonding Halogen bonding (XB) has emerged as a highly di...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unveiling Halogen Bonds: A Comparative Guide to Crystal Structure Analysis of Fluorinated Iodobenzenes
Introduction: The Causality of Fluorination in Halogen Bonding
Halogen bonding (XB) has emerged as a highly directional, non-covalent interaction critical to supramolecular chemistry and drug design. The strength of a halogen bond is dictated by the size and positive electrostatic potential of the σ-hole on the halogen atom[1].
Unfluorinated iodobenzene is an atypical and weak halogen bond donor because it lacks electron-withdrawing groups to sufficiently polarize the C–I bond[2]. However, by introducing highly electronegative fluorine atoms—such as in 1,4-diiodotetrafluorobenzene (1,4-DITFB) or 1,3,5-trifluoro-2,4,6-triiodobenzene—electron density is pulled away from the iodine atom[1]. This deepens the electrophilic σ-hole, allowing the fluorinated iodobenzene to act as a potent ditopic or tritopic donor, forming robust, predictable C–I···N or C–I···O bonds with Lewis bases[3]. Accurately resolving these atomic interactions in the solid state, however, requires selecting the correct analytical technique based on the physical properties of the resulting co-crystal.
Part 1: The Analytical Contenders
To objectively evaluate the structural performance and packing of fluorinated iodobenzene derivatives, researchers rely on three primary analytical techniques, each suited to specific material constraints:
1. Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the gold standard for structural elucidation. It provides absolute molecular conformations, exact N···I interaction distances (often ranging from 2.76 to 3.12 Å), and C–I···N bond angles (typically approaching the ideal 180°)[1][4].
Causality of Choice: SCXRD is chosen when the fluorinated derivative readily forms large, well-ordered single crystals (>10 µm). It directly maps electron density, making it the most authoritative tool for proving the existence of an XB network.
2. Microcrystal Electron Diffraction (MicroED)
Fluorinated compounds frequently precipitate as fragile, sub-micron plates or powders that do not diffract well in standard X-ray beams[5]. MicroED solves this "nanocrystal problem." Because electrons interact with the electrostatic potential of matter much more strongly than X-rays, MicroED can determine atomically resolved structures from crystals a billionth the size needed for SCXRD[6].
Causality of Choice: Selected when co-crystallization yields only microcrystalline powders. It bypasses the need for extensive recrystallization optimization.
3. Solid-State NMR (ssNMR)
When long-range crystalline order is poor, or dynamic disorder is present, diffraction methods fail. ssNMR probes the local electronic environment without requiring a continuous lattice.
Causality of Choice: By utilizing
C, N, or Cl solid-state NMR, researchers can detect the halogen bond indirectly through chemical shift perturbations and changes in the quadrupolar coupling constants (CQ)[7].
Part 2: Quantitative Comparison of Analytical Techniques
Parameter
SCXRD
MicroED
ssNMR (C / N CP-MAS)
Sample Requirement
> 10 µm single crystals
< 1 µm nanocrystals or powder
10–50 mg bulk powder
Primary Output
Electron density map
Electrostatic potential map
Chemical shifts, Quadrupolar couplings
Sensitivity to Halogen Bond
Direct (Bond lengths & angles)
Direct (Lattice arrangement)
Indirect (Electronic environment)
Environmental Control
Ambient to Cryogenic (100 K)
Cryogenic (Liquid Nitrogen/Ethane)
Ambient to moderate cooling
Primary Limitation
Fails with microcrystalline powders
Dynamic disorder reduces resolution
Requires isotopic enrichment for low-abundance nuclei
Part 3: Experimental Protocols (Self-Validating Systems)
The following workflows represent field-proven methodologies for synthesizing and analyzing fluorinated iodobenzene co-crystals. Every step is designed as a self-validating system to ensure scientific integrity.
Protocol A: Co-crystallization via Vapor Diffusion (For SCXRD)
Preparation: Dissolve 1.0 equivalent of 1,4-DITFB (donor) and 1.0 equivalent of a pyridine derivative (acceptor) in a minimum volume of a good solvent (e.g., dichloromethane).
Diffusion Setup: Place the uncapped sample vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexane).
Incubation: Allow vapor diffusion to proceed undisturbed at room temperature for 3–7 days.
Self-Validation: The appearance of distinct, macroscopic crystals—often accompanied by a pale yellow color shift due to charge transfer between the Lewis base and the
iodine atom—visually confirms successful halogen bond complexation[4].
Protocol B: MicroED Grid Preparation & Data Collection
Grid Deposition: Deposit 2–3 µL of the microcrystalline powder suspension onto a glow-discharged holey carbon TEM grid.
Cryo-Preservation: Blot away excess solvent and plunge-freeze the grid in liquid ethane. Causality: Cryo-cooling mitigates the severe electron beam damage typical of halogenated organic solids[6].
Data Acquisition: Load the grid into a cryo-TEM operating at 200 kV. Collect continuous rotation data (e.g., 1°/sec) using a direct electron detector.
Self-Validation: The presence of sharp diffraction spots extending to <1.0 Å resolution in the initial frames indicates a pristine, well-ordered nanocrystalline lattice suitable for structural integration[5].
Protocol C:
C/
N CP-MAS ssNMR Analysis
Sample Packing: Pack ~30 mg of the co-crystal powder into a zirconia Magic Angle Spinning (MAS) rotor.
Spinning: Spin the sample at 10–15 kHz at the magic angle (54.74°). Causality: This averages out chemical shift anisotropy, yielding high-resolution isotropic peaks.
Cross-Polarization (CP): Apply a CP pulse sequence to transfer magnetization from abundant
H spins to dilute C or N spins, overcoming their low natural abundance and long relaxation times.
Self-Validation: A measurable downfield or upfield shift in the
N resonance of the acceptor molecule, compared to its unbound state, directly confirms the alteration of the local electronic environment due to halogen bonding.
Part 4: Analytical Decision Workflow
Decision workflow for selecting the optimal crystal structure analysis technique.
References
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. 8
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. 1
Halogen Bonding: A New Interaction for Liquid Crystal Formation. ACS Publications. 4
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. PubMed Central. 3
Weak yet Decisive: Molecular Halogen Bond and Competing Weak Interactions of Iodobenzene and Quinuclidine. ResearchGate. 2
Solid-state nuclear magnetic resonance as a tool for investigating the halogen bond. Royal Society of Chemistry.
Microcrystal Electron Diffraction for Molecular Design of Functional Non-Fullerene Acceptor Structures. PubMed. 5
Microcrystal Electron Diffraction for Molecular Design of Functional Non-Fullerene Acceptor Structures. ACS Publications. 6
35Cl Solid-State NMR and Computational Study of Chlorine Halogen Bond Donors. ACS Publications. 7
Author: BenchChem Technical Support Team. Date: March 2026
Topic: GC-MS Retention Times and Separation Strategies for Fluorinated Benzene Building Blocks
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Bioisostere Challenge
Fluorinated benzenes are not merely solvents; they are the scaffold of modern medicinal chemistry. Serving as bioisosteres for hydrogen or hydroxyl groups, they modulate metabolic stability and lipophilicity in drug candidates. However, their structural similarity creates a distinct analytical challenge: isomeric overlap .
This guide moves beyond simple retention time lists. It provides a mechanistic framework to predict elution orders, optimize separation, and validate identity using Mass Spectrometry (MS) deconvolution. We compare the industry-standard non-polar workflow (DB-5MS) against polar alternatives (DB-Wax) to give you full control over your separation.
Mechanistic Basis: The "Fluorine Effect"
To master retention times, one must understand the physics driving the separation. Fluorine substitution alters the benzene ring in two competing ways that dictate Gas Chromatography (GC) behavior:
Volatility (Boiling Point): Fluorine is small and tightly bound. Unlike chlorine or bromine, adding fluorine does not drastically increase the boiling point (BP).
Example: Benzene (BP 80.1°C) vs. Hexafluorobenzene (BP 80.3°C). They are virtually identical in volatility, making separation on boiling-point-driven columns (like DB-1 or DB-5) difficult without specific optimization.
Polarity (Dipole Moment): The position of fluorine atoms creates distinct dipoles.
1,2-Difluorobenzene (Ortho): High dipole moment. Retained strongly on polar columns.
1,4-Difluorobenzene (Para): Zero dipole moment.[1] Elutes rapidly on polar columns.
Comparative Analysis: The Master Retention Data
The following table synthesizes boiling point data with elution order on a standard 5% Phenyl-Methylpolysiloxane (e.g., DB-5MS, HP-5MS) column.
Note on Data: Retention times (RT) are relative and system-dependent. We provide the Relative Elution Order (REO) , which is constant across properly calibrated non-polar systems.
Relative Elution Order
Compound
Structure
Boiling Point (°C)
Quant Ion (m/z)
Key Separation Challenge
1 (First)
1,3,5-Trifluorobenzene
Sym-Tri
75 - 76
132
Elutes before Benzene.
2
Benzene
C6H6
80.1
78
Co-elution Risk: Hexafluorobenzene.
3
Hexafluorobenzene
C6F6
80.3
186
Often co-elutes with Benzene on fast ramps.
4
1,3-Difluorobenzene
Meta-Di
82 - 83
114
Resolves well from other isomers.
5
Fluorobenzene
Mono
85.0
96
Baseline resolution usually achieved.
6
1,2,4-Trifluorobenzene
Asym-Tri
88.0
132
Critical Pair: Elutes close to 1,4-DFB.
7
1,4-Difluorobenzene
Para-Di
88 - 89
114
Critical Pair: Elutes close to 1,2,4-TFB.
8
1,2-Difluorobenzene
Ortho-Di
92.0
114
Highest BP of the difluoros; elutes last.
9 (Last)
1,2,3-Trifluorobenzene
Vic-Tri
94 - 95
132
Distinctly later elution.
Expert Insight: On a standard DB-5MS column, the "Critical Pair" to watch is 1,2,4-Trifluorobenzene and 1,4-Difluorobenzene . Their boiling points differ by <1°C. While they may co-elute chromatographically, they are easily separated spectrally (m/z 132 vs. m/z 114).
Experimental Protocols
Method A: High-Throughput Screening (Standard)
Best for: General purity checks and reaction monitoring where speed is priority.
To ensure your data is accurate, you must employ a Self-Validating System . Do not rely on retention time alone.
The "Ion Ratio" Check:
When analyzing a peak suspected to be a specific fluorinated benzene, always extract the following ion chromatograms (EIC):
m/z 78 (Benzene): Must be absent for pure fluorinated compounds.
m/z 114 (Difluoro): If present, check ratio of m/z 114 to m/z 95 (Loss of F).
m/z 132 (Trifluoro): If 1,2,4-TFB co-elutes with 1,4-DFB, the peak apex for m/z 132 will be slightly offset from m/z 114 if they are not perfectly co-eluting.
Troubleshooting Table:
Observation
Likely Cause
Corrective Action
Peak Tailing
Polarity mismatch or active sites.
Trim column inlet (10cm); Switch to "UI" (Ultra Inert) liners.
Split Peaks
Solvent mismatch.
Use Dichloromethane (DCM) instead of Hexane if solubility allows; DCM focuses better at 40°C.
| Shifted RTs | Column phase ratio change. | Lock retention times using Fluorobenzene as an internal standard. |
References
National Institute of Standards and Technology (NIST). Benzene, fluoro- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Hexafluorobenzene Compound Summary. National Library of Medicine. Available at: [Link]
Agilent Technologies. GC Column Selection Guide for Volatile Organics. Available at: [Link]
Elemental Analysis Standards for C8H6BrF2IO Compounds: A Strategic Comparison Guide
Part 1: Executive Summary & The "Halogen Trifecta" Challenge The compound C8H6BrF2IO (Molecular Weight: ~362.94 g/mol ) represents a "worst-case" matrix for organic elemental analysis (EA). It contains a 67% halogen load...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & The "Halogen Trifecta" Challenge
The compound C8H6BrF2IO (Molecular Weight: ~362.94 g/mol ) represents a "worst-case" matrix for organic elemental analysis (EA). It contains a 67% halogen load by mass (Bromine ~22%, Fluorine ~10.5%, Iodine ~35%) alongside Oxygen.
Standard automated CHNS analyzers often fail with this matrix for two reasons:
Combustion Quenching: The massive halogen content acts as a flame retardant, leading to incomplete combustion and low Carbon values.
Chemical Incompatibility: Fluorine attacks standard quartz combustion tubes (
), while Iodine and Bromine can form stable inorganic residues or sublime, bypassing detection.
This guide objectively compares the three primary methodologies for validating C8H6BrF2IO purity: Automated Combustion (CHNS) , Schöniger Flask Combustion (Oxygen Flask) , and ICP-MS .
The Verdict: For this specific matrix, Schöniger Flask Combustion coupled with Ion Chromatography (IC) is the only self-validating protocol capable of simultaneously quantifying F, Br, and I with <0.3% error.
Part 2: Theoretical Composition & Reference Standards
Before selecting a method, the theoretical composition must be established to set acceptance criteria.
Since no single commercial standard matches C8H6BrF2IO, you must use a Bracketing Strategy using certified reference materials (CRMs) that isolate the difficult elements.
Primary Standard (F & C): 4-Fluorobenzoic Acid (NIST 2144 or equivalent). High stability, tests F-recovery.
Secondary Standard (Br & I): o-Bromobenzoic Acid and o-Iodobenzoic Acid.
System Suitability Check: A 1:1 mix of 4-Fluorobenzoic Acid and o-Iodobenzoic Acid to verify simultaneous recovery of light (F) and heavy (I) halogens.
Part 3: Method Comparison & Technical Analysis
Method A: Automated Combustion (CHNS Analyzers)
Best for: High throughput screening of simple organics.
Mechanism: Flash combustion at 900–1000°C in a quartz tube.
Performance on C8H6BrF2IO:
Failure Mode 1 (Fluorine): F reacts with the quartz tube to form
gas, which is not detected as Carbon but damages the detector. Requires adding or as a scavenger, which often traps some Iodine.
Failure Mode 2 (Iodine): Iodine requires high temperatures to volatilize but condenses easily in transfer lines, causing "memory effects" (carryover to the next sample).
Status:NOT RECOMMENDED for quantitative release of this compound.
Method B: Schöniger Flask Combustion + Ion Chromatography (IC)
Best for: High-halogen matrices, mixed halogen quantification.
Mechanism: Sample is wrapped in ashless paper and burned in a sealed flask of pure Oxygen. Gases are absorbed into a basic solution (
), converting halogens to ions ().
Performance on C8H6BrF2IO:
Accuracy: High. The closed system prevents volatile loss.
Selectivity: IC separates
, , and peaks cleanly.
Note: Iodine converts to Iodate (
) during combustion. Hydrazine or bisulfite must be added to reduce it back to Iodide () for IC detection.
Status:GOLD STANDARD for this application.
Method C: ICP-MS (Triple Quadrupole)
Best for: Trace metal impurities, not macro-organic analysis.
Mechanism: Plasma ionization.
Performance on C8H6BrF2IO:
Iodine/Bromine: Excellent sensitivity.
Fluorine: Extremely poor. Fluorine has a high ionization potential (17.4 eV), higher than the Argon plasma (15.7 eV), resulting in near-zero ionization efficiency.
Carbon/Hydrogen: Cannot measure.
Status: Useful only for Iodine confirmation, not full structure validation.
Part 4: Visualization of Analytical Workflows
The following diagram illustrates the decision logic and the critical "Reduction Step" required for C8H6BrF2IO analysis.
Caption: Workflow for C8H6BrF2IO analysis. Note the critical reduction step for Iodine.
Part 5: Detailed Protocol: Schöniger Flask + IC
Objective: Quantify %F, %Br, and %I in C8H6BrF2IO.
Reagents & Equipment
Combustion: 500 mL Schöniger Flask with platinum sample carrier.
Absorbing Solution: 10 mL of 0.2 M KOH + 50 µL 30%
Weigh 2.0–3.0 mg of C8H6BrF2IO into ashless filter paper (Whatman 42).
Critical: Fold the paper to encapsulate the sample tightly. Loose powder will explode rather than burn, causing soot (low recovery).
Combustion
Flush flask with pure Oxygen for 60 seconds.
Ignite paper and immediately insert into the flask, inverting to seal the joint with the absorbing solution.
Allow to stand for 30 minutes with intermittent shaking. The mist must clear completely.
The Iodine Reduction Step (The "Secret" to Accuracy)
Why? Combustion in oxygen converts Iodine to Iodate (
) and some elemental Iodine (). IC only detects Iodide ().
Action: After absorption, add 3-5 drops of Hydrazine Sulfate to the flask.
Observation: The solution should go from slightly yellow (if
present) to colorless.
Warning: Do not use metal spatulas; Iodine reacts with stainless steel.
Analysis (Ion Chromatography)[1][2][3]
Column: Metrosep A Supp 5 (or Dionex IonPac AS11).
Eluent: 3.2 mM
/ 1.0 mM .
Flow: 0.7 mL/min.
Detection: Conductivity with chemical suppression.
Part 6: Data Interpretation & Troubleshooting
Table 2: Troubleshooting Common Deviations
Observation
Probable Cause
Corrective Action
Low %F (<9%)
F- attacking glass flask
Use a polycarbonate flask or add water immediately to buffer HF.
Low %I (<33%)
Incomplete reduction of Iodate
Increase Hydrazine reaction time or use Sodium Bisulfite.
High %C (in CHNS)
"Flash" vaporization
Sample is too volatile. Use a liquid injection or encapsulated tin boat.
Soot Formation
Oxygen starvation
Reduce sample weight to <1.5 mg; ensure 100% O2 flush.
Validation Criteria (Self-Validating System)
To ensure the results are trustworthy (E-E-A-T), the experiment is valid ONLY if:
The Mass Balance (Sum of C, H, F, Br, I, O) is between 98.5% and 101.5% .
The Molar Ratio of F:Br:I is experimentally found to be 2.0 : 1.0 : 1.0 (within 5% RSD).
References
Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2][1] Mikrochimica Acta.[1] (Foundational paper on Flask Combustion).
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination. AnalyteGuru. (Modern application of the method).
PubChem. (2023). Compound Summary: Halogenated Benzoic Acid Derivatives. National Library of Medicine. (Reference for standard properties).
Royal Society of Chemistry. (2002). Iodimetric determination of iodine or bromine in organic compounds. The Analyst.[1] (Chemistry of iodine reduction).
Validating purity of fluorinated intermediates using quantitative NMR
Validating the Purity of Fluorinated Intermediates: A Comparative Guide to F qNMR vs. Traditional Methods As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter t...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of Fluorinated Intermediates: A Comparative Guide to
F qNMR vs. Traditional Methods
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical bottleneck of validating fluorinated intermediates. With fluorine atoms present in over 20% of modern pharmaceuticals and agrochemicals, determining the absolute purity of these intermediates is a critical quality attribute (CQA) that dictates downstream reaction yields and API safety profiles.
Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique. However, the paradigm is shifting toward Quantitative Nuclear Magnetic Resonance (qNMR)—specifically
F qNMR. This guide objectively compares F qNMR with H qNMR and HPLC-UV, explaining the causality behind experimental choices and providing a self-validating methodology for robust purity determination.
Comparative Analysis: Why
F qNMR Outperforms Secondary Methods
To understand why
F qNMR is becoming the gold standard, we must first distinguish between primary and secondary analytical methods.
HPLC is a secondary analytical method [1]. It separates analytes and relies on relative area percentages derived from a detector (commonly UV-Vis). This introduces a fundamental flaw: HPLC assumes all components have similar UV response factors, or it requires the synthesis of highly pure, specific reference standards for every single impurity to quantify them accurately[2]. If an impurity lacks a chromophore or has a drastically different extinction coefficient, HPLC will artificially overestimate the purity of the target intermediate[3].
In contrast, qNMR is a primary analytical method [2]. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[4]. This allows for absolute quantification using a universal internal standard (IS), completely bypassing the need for an analyte-specific reference standard[2][4].
While
H qNMR is widely used, F qNMR offers distinct advantages for fluorinated compounds:
Zero Background Interference:
F qNMR spectra are devoid of signals from non-fluorinated residual solvents, moisture, or complex aliphatic excipients, which frequently cause signal overlap in H qNMR[5].
High Sensitivity & Dispersion: The
F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range (>350 ppm), ensuring sharp, well-resolved peaks[6][7].
Quantitative Performance Comparison
The following table summarizes the performance characteristics of these techniques based on empirical validation data.
Parameter
F qNMR
H qNMR
HPLC-UV
Analytical Principle
Primary (Direct Molar Ratio)
Primary (Direct Molar Ratio)
Secondary (Relative Area / Mass Balance)
Reference Standard Requirement
Universal Traceable IS
Universal Traceable IS
Analyte-Specific Reference Standard
Matrix Interference
None (Blind to non-fluorinated matrix)
High (Solvent/Excipient overlap)
Moderate (Co-elution risks)
Response Factor Bias
None
None
High (Dependent on UV chromophores)
Analysis Time per Sample
< 15 minutes
< 15 minutes
15–30 minutes (+ extensive method dev)
Typical Precision (RSD)
< 2.0%
< 2.0%
< 1.0% (If standards are available)
Methodology: Designing a Self-Validating
F qNMR Protocol
A robust protocol cannot simply generate a number; it must be a self-validating system that inherently flags systematic errors. The following step-by-step methodology outlines how to achieve this for a fluorinated intermediate.
Step 1: Gravimetric Preparation and IS Selection
The largest source of error in qNMR is not spectroscopic, but gravimetric.
IS Selection: Choose an internal standard that is highly pure, soluble in the chosen deuterated solvent, and has a
F chemical shift distinct from the analyte. Common traceable standards include 4,4'-Difluorobenzophenone, 2,4-Dichlorobenzotrifluoride, or Trifluoroethanol[6][8].
Weighing: Using a calibrated microbalance (0.001 mg readability), accurately weigh the fluorinated analyte and the IS into the same vial to eliminate volumetric transfer errors.
Dissolution: Add the deuterated solvent and homogenize completely.
Step 2: Determining Longitudinal Relaxation (
)
Fluorine nuclei often exhibit long longitudinal relaxation times (
). If the delay between scans () is too short, the nuclei will not fully relax, leading to signal saturation and artificially low integrals[6].
Execute an Inversion Recovery pulse sequence to measure the
): Set the to at least (preferably ) of the slowest relaxing nucleus to ensure >99.9% equilibrium magnetization before the next pulse[6][7].
Pulse Angle: Use a precise 90° excitation pulse to maximize the Signal-to-Noise Ratio (S/N).
Spectral Width (SW): Because
F spans a wide frequency range, ensure the SW is wide enough (e.g., 200–350 ppm) to capture all signals and place the transmitter offset () centrally to minimize off-resonance excitation artifacts[5][7].
Acquire sufficient scans (typically 16–64) to achieve an S/N ratio > 1000 for accurate integration[6].
Step 4: Spectral Processing and Absolute Purity Calculation
Apply an exponential window function (Line Broadening = 1–2 Hz) prior to Fourier transformation. Perform careful manual phase and baseline correction[7]. Calculate the absolute mass fraction (Purity,
) using the fundamental qNMR equation:
(Where
= Integral area, = Number of fluorine nuclei, = Molar mass, = Gravimetric weight, and = Certified purity of the IS).
The Self-Validating Mechanism
To ensure the trustworthiness of the result, the system must self-validate. We implement Dual-Nucleus Cross-Validation .
Because the sample contains both
F and H nuclei (assuming the intermediate isn't fully perfluorinated), we acquire both a F qNMR and a H qNMR spectrum of the exact same NMR tube using an IS that contains both nuclei (e.g., 4,4'-Difluorobenzophenone)[5].
If the calculated purity from the
F signals matches the purity from the H signals within , the assay validates its own accuracy.
A discrepancy immediately flags an issue: either a hidden impurity is co-resonating under the
H peak, or off-resonance effects are skewing the F integral. This internal logic gate ensures that false-positive purity reports are virtually impossible.
Workflow for establishing a self-validating 19F qNMR purity assay for fluorinated intermediates.
Conclusion
Relying solely on HPLC for the purity validation of fluorinated intermediates introduces unnecessary risks related to response factor bias and the costly synthesis of reference standards. By leveraging
F qNMR, analytical scientists can exploit the unique magnetic properties of the fluorine nucleus to obtain direct, interference-free, and highly accurate molar quantifications. When structured as a self-validating protocol, F qNMR provides unparalleled confidence in the quality of critical chemical building blocks.
References
NIH / PMC. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." PubMed Central.[Link]
Sami Publishing Company. "Quantification of Langlois Reagent by 19F-NMR Spectroscopy." Sami Publishing Company. [Link]
ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS No. 2404733-69-1).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene (CAS No. 2404733-69-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper handling and disposal of complex chemical reagents like this polyhalogenated aromatic ether are paramount. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
The primary hazards are associated with irritation and acute toxicity.[1][2][3] The compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Chemical and Physical Properties of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene and Related Compounds
Given the hazard profile, stringent adherence to PPE protocols is mandatory. The causality is clear: to prevent skin, eye, and respiratory exposure, a multi-layered defense is required.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield is recommended for larger quantities or when there is a risk of splashing.[2]
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Hygiene: Always wash hands thoroughly after handling, and before breaks or leaving the laboratory.[2]
Spill Management Protocol
Accidents require a prepared, systematic response to mitigate harm and environmental release.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Ensure the spill area is well-ventilated (within a fume hood if possible). Evacuate non-essential personnel.[2]
Don PPE: Wear the full PPE described in Section 2.
Containment: For liquid spills, dike the area with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.
Absorption: Gently cover the spill with the absorbent material. Avoid creating dust.[2]
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal: The sealed container with spill cleanup material must be disposed of as halogenated organic waste, following the procedures in Section 4.
Caption: Workflow for the safe cleanup of a chemical spill.
Core Disposal Procedures
The fundamental principle for disposing of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is segregation . Halogenated organic compounds must not be mixed with non-halogenated solvent waste.[6] The reason for this is that the combustion of halogenated materials produces acidic gases (HF, HBr, HI) and requires specialized incinerators with flue gas scrubbers.[3]
Disposal Decision Workflow:
Caption: Decision workflow for proper chemical waste disposal.
Step-by-Step Disposal Protocol:
Waste Identification: This compound and any materials contaminated with it are classified as halogenated organic hazardous waste .
Segregation: At the point of generation, collect this waste in a dedicated container separate from all other waste streams, especially non-halogenated solvents.[6]
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. The container must be clearly labeled "HALOGENATED ORGANIC WASTE".
Content Labeling: In addition to the waste category, the label must list the primary chemical constituents, including "1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene" and any solvents used.
Collection: Do not overfill the waste container; a maximum of 90% capacity is the standard rule to allow for vapor expansion.[6] Keep the container closed when not in use.
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment to mitigate leaks.
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. The required and safest disposal method is high-temperature incineration.[7] This process ensures the complete destruction of the organic molecule, while the resulting acidic gases are neutralized by a scrubber system, preventing their release into the atmosphere.[3]
Never pour this chemical down the drain. Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[8][9]
By adhering to this guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
PubChem. 1-Bromo-2,4-difluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]